molecular formula C7H8N2O2 B178834 2-(2-Aminopyridin-3-yl)acetic acid CAS No. 101860-97-3

2-(2-Aminopyridin-3-yl)acetic acid

Cat. No.: B178834
CAS No.: 101860-97-3
M. Wt: 152.15 g/mol
InChI Key: XIOPEJHJRPVVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminopyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOPEJHJRPVVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307332
Record name 2-Amino-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101860-97-3
Record name 2-Amino-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101860-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(2-Aminopyridin-3-yl)acetic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 2-(2-Aminopyridin-3-yl)acetic acid

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino group and an acetic acid moiety. Its bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The 2-aminopyridine scaffold is a key component in a wide array of pharmacologically active molecules, recognized for its ability to be incorporated into diverse biological agents.[1][2] This compound serves as a crucial intermediate for creating more complex molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, and its significance in research and development.

Fundamental Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
CAS Number 101860-97-3[4]
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [5]
Melting Point 219-221.5 °C (with decomposition)[6]
Boiling Point (Predicted) 379.2 ± 27.0 °C[6]
Density (Predicted) 1.353 ± 0.06 g/cm³[6]
SMILES NC1=NC=CC=C1CC(O)=O[4]
MDL Number MFCD11848318[4][7]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 2[4]
Complexity 149[4]
Heavy Atom Count 11[4]

Expected Spectral Characteristics

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven unique carbon signals: four for the pyridine ring carbons, one for the methylene carbon, one for the carboxylic acid carbonyl carbon, and one for the carbon attached to the amino group.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. These would include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).[8][9][10]

  • Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (152.15 g/mol ).

Experimental Protocols: Proposed Synthesis

A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, a plausible and efficient multi-step synthesis can be proposed based on established organic transformations, starting from commercially available 2-amino-3-methylpyridine. The key intermediate is 2-(2-aminopyridin-3-yl)acetonitrile, which is then hydrolyzed to the final product.[11][12]

Step 1: Side-Chain Bromination of 2-Amino-3-methylpyridine

This step involves the free-radical bromination of the methyl group at the 3-position of 2-amino-3-methylpyridine.[11]

  • Materials : 2-Amino-3-methylpyridine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄, anhydrous).

  • Procedure :

    • Charge a suitable reactor with 2-amino-3-methylpyridine and anhydrous carbon tetrachloride.[11]

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Benzoyl Peroxide (0.05 equivalents).[12]

    • Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.[12]

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-2-aminopyridine, which can be used in the next step without further purification.

Step 2: Cyanation of 3-(Bromomethyl)-2-aminopyridine

This step involves a nucleophilic substitution of the bromide with a cyanide ion to form the acetonitrile intermediate.[12]

  • Materials : 3-(Bromomethyl)-2-aminopyridine (from Step 1), Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).

  • Procedure :

    • Dissolve the crude 3-(bromomethyl)-2-aminopyridine in DMSO.

    • Carefully add Sodium Cyanide (1.2 equivalents) to the solution.

    • Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring by TLC or HPLC until the starting material is consumed.[12]

    • After completion, cool the reaction mixture to room temperature and slowly pour it into ice-water to quench the reaction.[12]

    • Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure 2-(2-aminopyridin-3-yl)acetonitrile.[12]

Step 3: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile

The final step is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[13]

  • Materials : 2-(2-Aminopyridin-3-yl)acetonitrile (from Step 2), Concentrated Sulfuric Acid or Hydrochloric Acid, Water.

  • Procedure :

    • Prepare a solution of 2-(2-aminopyridin-3-yl)acetonitrile in an aqueous acidic solution (e.g., a mixture of concentrated sulfuric acid and water).[14]

    • Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC until the nitrile starting material is fully consumed.[14]

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.[14]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Start 2-Amino-3-methylpyridine Intermediate1 3-(Bromomethyl)- 2-aminopyridine Start->Intermediate1 Step 1: Bromination (NBS, BPO, CCl₄) Intermediate2 2-(2-Aminopyridin-3-yl) acetonitrile Intermediate1->Intermediate2 Step 2: Cyanation (NaCN, DMSO) Product 2-(2-Aminopyridin-3-yl) acetic acid Intermediate2->Product Step 3: Hydrolysis (H₂SO₄, H₂O, Δ)

Caption: Proposed multi-step synthesis of this compound.

Role in Medicinal Chemistry and Drug Discovery

The true significance of this compound lies in its application as a versatile scaffold in the synthesis of novel pharmaceutical compounds.[1] The aminopyridine core is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] Derivatives of aminopyridines are known to exhibit a wide spectrum of biological activities.[3][15]

The presence of three key functional features—the basic amino group, the acidic carboxylic acid group, and the aromatic pyridine ring—provides multiple reactive sites for chemical modification. This allows for the construction of diverse molecular architectures and libraries of compounds for structure-activity relationship (SAR) studies.[1][14] Researchers have utilized this scaffold to develop potential inhibitors and modulators for various biological pathways, targeting therapeutic areas such as oncology and infectious diseases.[16] Its derivatives have been investigated for antibacterial, antiviral, and anti-inflammatory properties, highlighting the broad potential of this chemical class.[1][17]

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound 2-(2-Aminopyridin-3-yl)acetic acid. Given its role as a versatile building block in medicinal chemistry and organic synthesis, a thorough understanding of its properties is crucial for its application in drug discovery and development.[1] This document summarizes key data, outlines detailed experimental protocols for characterization, and provides a logical workflow for these assessments.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a bifunctional molecule featuring both an amino group and a carboxylic acid moiety attached to a pyridine ring.[2][3][4][5] This structure imparts specific chemical and physical properties that are critical for its behavior in biological and chemical systems.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that many of these values are predicted and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[2][3][4][5]
Molecular Weight 152.15 g/mol [3][4][5]
CAS Number 101860-97-3[2][3][4]
Melting Point 219-221.5 °C (with decomposition)[5]
Boiling Point (Predicted) 379.2 ± 27.0 °C[5]
pKa (Predicted) 3.50 ± 0.10[5]
XLogP3 0[2]
Appearance Off-white to light brown solid[5]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

Experimental Protocols for Physicochemical Characterization

To ensure accuracy and reproducibility, the following are detailed methodologies for the experimental determination of key physicochemical parameters.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.[6][7][8]

Methodology: Capillary Method [9]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[7][8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[8] For pure compounds, this range is typically narrow (0.5-1.0 °C).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (amino) groups, determining the pKa values is essential for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration [10][11][12]

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. The equivalence point is identified as the inflection point of the curve.[10][12]

Methodology: UV-Vis Spectrophotometry [11][13]

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

  • Spectral Measurement: A small, constant amount of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[10][13]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[14]

Methodology: Shake-Flask Method [10][15]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[15] The presence of undissolved solid confirms saturation.[15]

  • Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or gravimetric analysis.

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of this value (logP) is a key indicator of a molecule's lipophilicity.[16][17]

Methodology: Shake-Flask Method [10][16]

  • Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16][17]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like this compound.

G start Start: Compound Synthesis and Purification identity Identity Confirmation (NMR, MS) start->identity Confirm Structure purity Purity Assessment (HPLC, LC-MS) identity->purity Assess Purity melting_point Melting Point Determination purity->melting_point pka pKa Determination purity->pka solubility Solubility Determination purity->solubility logp LogP Determination purity->logp data_analysis Data Analysis and Interpretation melting_point->data_analysis pka->data_analysis solubility->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for Physicochemical Characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches to their determination. Accurate and comprehensive characterization is a critical step in the journey of a compound from a laboratory curiosity to a potential therapeutic agent.

References

An In-depth Technical Guide to 2-(2-Aminopyridin-3-yl)acetic acid (CAS: 101860-97-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminopyridin-3-yl)acetic acid, with the CAS number 101860-97-3, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related 2-aminopyridine derivatives. While specific experimental data on the biological activity and direct involvement in signaling pathways for this exact compound are limited in publicly available literature, this guide extrapolates potential applications and research directions based on the well-established pharmacology of the 2-aminopyridine structural motif.

Compound Properties and Data Presentation

The fundamental physicochemical properties of this compound are summarized in the tables below. This information is crucial for its handling, characterization, and use in synthetic applications.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 101860-97-3[2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 2-Amino-3-pyridineacetic acidN/A
Appearance Solid (predicted)N/A
Purity Typically ≥95% (commercial)[2]

Table 2: Predicted Physicochemical Data

PropertyValueSource
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A
pKa Not reportedN/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic_Pathway start 2-Amino-3-methylpyridine intermediate1 2-Amino-3-(bromomethyl)pyridine start->intermediate1  NBS, AIBN    CCl₄, reflux   intermediate2 2-(2-Aminopyridin-3-yl)acetonitrile intermediate1->intermediate2  NaCN    DMSO   product This compound intermediate2->product  H₂O, H⁺ or OH⁻    heat  

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3-(bromomethyl)pyridine [3]

  • Materials: 2-Amino-3-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude 2-amino-3-(bromomethyl)pyridine can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile [3]

  • Materials: 2-Amino-3-(bromomethyl)pyridine, Sodium cyanide (NaCN), Anhydrous Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the purified 2-amino-3-(bromomethyl)pyridine in anhydrous DMSO.

    • Add sodium cyanide (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. Gentle heating may be required to facilitate the reaction. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(2-aminopyridin-3-yl)acetonitrile.

Step 3: Hydrolysis to this compound

  • Materials: 2-(2-Aminopyridin-3-yl)acetonitrile, Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH), Ethyl acetate, Sodium bicarbonate solution.

  • Procedure:

    • To the 2-(2-aminopyridin-3-yl)acetonitrile, add an excess of aqueous acid or base.

    • Heat the mixture to reflux and stir until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • If using acidic hydrolysis, carefully neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates or to a pH suitable for extraction. If using basic hydrolysis, acidify with an acid (e.g., HCl) to precipitate the product.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The final product can be further purified by recrystallization.

Biological Significance and Potential Applications

While no specific biological activity data has been reported for this compound itself, the 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminopyridine have shown a wide range of therapeutic potential, including anti-inflammatory, antibacterial, antiviral, and anticancer activities.[1]

Potential as a Kinase Inhibitor Precursor

Many 2-aminopyridine derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), which are key targets in oncology and inflammatory diseases.

Kinase_Inhibition_Pathway cluster_0 Potential Target Pathways cluster_1 Cellular Processes JAK_STAT JAK-STAT Pathway Proliferation Cell Proliferation JAK_STAT->Proliferation Inflammation Inflammation JAK_STAT->Inflammation CDK_Cycle CDK/Cyclin Cell Cycle Regulation CDK_Cycle->Proliferation Apoptosis Apoptosis CDK_Cycle->Apoptosis Compound 2-Aminopyridine Derivatives Compound->JAK_STAT Compound->CDK_Cycle

Caption: Potential inhibition of key signaling pathways by 2-aminopyridine derivatives.

Antimicrobial Potential

The 2-aminopyridine nucleus is also a core component of some antibacterial agents. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. The structural features of this compound could be exploited to design new compounds with potential antimicrobial activity.

Experimental Workflows for Biological Evaluation

To assess the biological potential of this compound and its derivatives, a series of in vitro assays would be necessary. The following diagram outlines a typical workflow for preliminary biological screening.

Biological_Screening_Workflow cluster_screening Primary Screening cluster_secondary Secondary Screening start Synthesized Compound (this compound derivatives) kinase_assay Kinase Inhibition Assays (e.g., JAK, CDK) start->kinase_assay antimicrobial_assay Antimicrobial Susceptibility Testing (MIC determination) start->antimicrobial_assay cell_proliferation Cell-Based Proliferation Assays (e.g., MTT, BrdU) kinase_assay->cell_proliferation hit_identification Hit Compound Identification antimicrobial_assay->hit_identification apoptosis_assay Apoptosis Assays (e.g., Annexin V, Caspase activity) cell_proliferation->apoptosis_assay apoptosis_assay->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

Caption: A general workflow for the biological evaluation of new chemical entities.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently scarce, its structural relationship to a wide range of bioactive 2-aminopyridine derivatives suggests that it is a promising starting point for drug discovery programs, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the synthesis and biological evaluation of a library of derivatives to fully explore the therapeutic potential of this versatile scaffold.

References

An In-depth Technical Guide to 2-(2-Aminopyridin-3-yl)acetic acid: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2-(2-Aminopyridin-3-yl)acetic acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into its potential applications.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic compound incorporating a pyridine ring with both an amino and an acetic acid functional group. These features make it a valuable building block in medicinal chemistry.[1] The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C7H8N2O2[2][3]
Molecular Weight 152.15 g/mol [3][4]
CAS Number 101860-97-3[2][3]
Appearance Off-white to light brown solid[4]
Melting Point 219-221.5 °C (decomposition)[4]
Predicted Boiling Point 379.2 ± 27.0 °C[4]
Predicted Density 1.353 ± 0.06 g/cm³[4]
Predicted pKa 3.50 ± 0.10[4]
SMILES NC1=NC=CC=C1CC(O)=O[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of a nitrile precursor, such as 2-(2-Aminopyridin-3-yl)acetonitrile. The following protocol is a plausible method based on established chemical transformations.

Step 1: Synthesis of the Precursor 2-(2-Aminopyridin-3-yl)acetonitrile

A common route to synthesize the acetonitrile precursor involves the reaction of 2-amino-3-cyanopyridine with a suitable reagent to introduce the cyanomethyl group. One potential method involves the use of lithium diisopropylamide (LDA) to deprotonate at the 3-position, followed by reaction with a cyanomethylating agent.

Materials:

  • 2-amino-3-cyanopyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-cyanopyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-aminopyridin-3-yl)acetonitrile.[5]

Step 2: Hydrolysis to this compound

The synthesized acetonitrile precursor is then hydrolyzed to the final carboxylic acid product.

Materials:

  • 2-(2-aminopyridin-3-yl)acetonitrile

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide solution

  • Ice

Procedure:

  • In a round-bottom flask, treat 2-(2-aminopyridin-3-yl)acetonitrile with a mixture of concentrated sulfuric acid and water.

  • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time, monitoring the reaction progress by TLC.

  • After the reaction is complete, carefully pour the reaction mixture onto ice.

  • Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.[5]

Potential Applications in Drug Discovery

The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a versatile scaffold in medicinal chemistry.[1] The 2-aminopyridine motif is present in a wide array of pharmacologically active molecules.[1] Derivatives of this compound have been explored for various biological activities, including potential anti-inflammatory, antibacterial, and antiviral properties.[1][6]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hydrolysis start 2-amino-3-cyanopyridine reaction1 Cyanomethylation Reaction (LDA, -78°C to RT) start->reaction1 product1 2-(2-Aminopyridin-3-yl)acetonitrile reaction1->product1 purification1 Purification (Column Chromatography) product1->purification1 reaction2 Acid Hydrolysis (H₂SO₄, H₂O, 60-80°C) purification1->reaction2 product2 This compound reaction2->product2 purification2 Purification (Precipitation & Filtration) product2->purification2

Caption: Synthetic workflow for this compound.

Drug_Discovery_Pathway cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_activity Potential Biological Activities start This compound (Building Block) amide Amide Coupling start->amide Synthesis of Derivatives ester Esterification start->ester Synthesis of Derivatives other Other Modifications start->other Synthesis of Derivatives screening High-Throughput Screening amide->screening ester->screening other->screening antibacterial Antibacterial screening->antibacterial Identified Activities antiviral Antiviral screening->antiviral Identified Activities anti_inflammatory Anti-inflammatory screening->anti_inflammatory Identified Activities

Caption: Role in drug discovery as a versatile building block.

References

The Synthesis and Discovery of 2-(2-Aminopyridin-3-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While the specific discovery of this compound is not extensively documented in publicly available literature, its importance lies in its utility as a precursor for a wide range of biologically active molecules. This document details established synthetic routes to its key intermediate, 2-(2-Aminopyridin-3-yl)acetonitrile, and the subsequent hydrolysis to the target carboxylic acid. Experimental protocols, quantitative data, and a workflow visualization are provided to support researchers in the synthesis and further exploration of this valuable compound and its derivatives.

Introduction: The Significance of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds.[1] Its ability to participate in various chemical transformations makes it a valuable starting point for the synthesis of complex molecules with potential therapeutic applications.[1] Derivatives of 2-aminopyridine have been investigated for a range of biological activities, including the inhibition of kinases such as Janus kinase 2 (JAK2) and cyclin-dependent kinases (CDKs), which are implicated in cancer and inflammatory diseases.[2][3] The title compound, this compound, by incorporating both a nucleophilic amino group and a carboxylic acid handle, serves as a highly versatile intermediate for the elaboration of novel drug candidates.[1][4]

Synthesis of this compound

The primary route to this compound involves the synthesis of the corresponding nitrile, 2-(2-Aminopyridin-3-yl)acetonitrile, followed by hydrolysis. Two main synthetic pathways for the nitrile precursor are well-established, starting from either 2-amino-3-methylpyridine or 2-amino-3-pyridinecarboxaldehyde.[5]

Synthesis of the Intermediate: 2-(2-Aminopyridin-3-yl)acetonitrile

This two-step route involves the free-radical bromination of the methyl group of 2-amino-3-methylpyridine, followed by a nucleophilic substitution with a cyanide salt.[5][6]

Step 1: Bromination of 2-Amino-3-methylpyridine

The methyl group at the 3-position is brominated using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5][6]

Step 2: Cyanation of 3-(Bromomethyl)-2-aminopyridine

The resulting bromomethyl derivative is then treated with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the target nitrile.[5][6]

Table 1: Reaction Parameters for Route A [5]

Step Parameter Value
1. Bromination Starting Material2-Amino-3-methylpyridine
ReagentN-Bromosuccinimide (NBS)
InitiatorBenzoyl Peroxide (BPO)
SolventCarbon Tetrachloride (CCl4)
Temperature75-80 °C (Reflux)
Reaction Time4-6 hours
Expected Yield70-80%
2. Cyanation Starting Material3-(Bromomethyl)-2-aminopyridine
ReagentSodium Cyanide (NaCN)
SolventDimethyl Sulfoxide (DMSO)
Temperature60-70 °C
Reaction Time2-3 hours
Expected Yield85-95%

This alternative two-step pathway involves the formation of an oxime from 2-amino-3-pyridinecarboxaldehyde, which is subsequently dehydrated to the nitrile.[5]

Step 1: Oximation of 2-Amino-3-pyridinecarboxaldehyde

The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime.[5]

Step 2: Dehydration of 2-Amino-3-pyridinecarboxaldehyde Oxime

The oxime is then dehydrated using a reagent such as acetic anhydride under reflux conditions to yield 2-(2-aminopyridin-3-yl)acetonitrile.[5]

Table 2: Reaction Parameters for Route B [5]

Step Parameter Value
1. Oximation Starting Material2-Amino-3-pyridinecarboxaldehyde
ReagentHydroxylamine Hydrochloride
BaseSodium Acetate
SolventEthanol
Temperature70-80 °C (Reflux)
Reaction Time1-2 hours
Expected Yield90-98%
2. Dehydration Starting Material2-Amino-3-pyridinecarboxaldehyde Oxime
ReagentAcetic Anhydride
Temperature130-140 °C (Reflux)
Reaction Time1-2 hours
Expected Yield80-90%
Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile to this compound

The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[7]

This protocol is adapted from general procedures for nitrile hydrolysis.

  • Materials:

    • 2-(2-Aminopyridin-3-yl)acetonitrile

    • Dilute Hydrochloric Acid (e.g., 6M) or Sulfuric Acid

    • Sodium Hydroxide solution (for neutralization)

    • Organic solvent for extraction (e.g., Ethyl Acetate)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

    • Heating mantle and reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(2-Aminopyridin-3-yl)acetonitrile in an excess of dilute hydrochloric acid.

    • Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a sodium hydroxide solution to precipitate the product. The pH should be adjusted to the isoelectric point of the amino acid to maximize precipitation.

    • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system.

Experimental Workflow and Visualization

The synthesis of this compound from 2-amino-3-methylpyridine can be visualized as a three-step process. The following diagram illustrates this experimental workflow.

G cluster_0 Synthesis of this compound A 2-Amino-3-methylpyridine B 3-(Bromomethyl)-2-aminopyridine A->B NBS, BPO, CCl4, Reflux C 2-(2-Aminopyridin-3-yl)acetonitrile B->C NaCN, DMSO, 60-70°C D This compound C->D Acid or Base Hydrolysis, Heat

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

While specific biological targets for this compound are not prominently reported, its derivatives are of significant interest in drug discovery. The 2-aminopyridine scaffold is a key component in a variety of kinase inhibitors. For instance, derivatives have been designed and synthesized as potent and selective inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[2][8][9][10][11] Additionally, 2-aminopyridine-based compounds have been explored as inhibitors of CDKs, which are crucial regulators of the cell cycle and are attractive targets for cancer therapy.[3][12]

The logical progression from a versatile building block like this compound to a potential kinase inhibitor is illustrated in the following diagram.

G cluster_1 Drug Discovery Logic Start This compound Derivatization Chemical Derivatization (Amide/Ester Formation, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Kinase Kinase Target (e.g., JAK2, CDK) Screening->Kinase Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate Kinase->Hit

Caption: Logical workflow from a building block to a drug candidate.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has detailed established synthetic routes to this compound, providing experimental protocols and quantitative data to aid researchers in its preparation. While the specific discovery and biological profile of the title compound itself are not widely documented, its utility as a scaffold for the development of potent kinase inhibitors and other biologically active agents underscores its importance in the field of medicinal chemistry. Further exploration of derivatives of this compound holds promise for the discovery of novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties
  • Molecular Formula: C₇H₈N₂O₂[1][2][3]

  • Molecular Weight: 152.15 g/mol [1][2][3]

  • Structure: Chemical structure of 2-(2-Aminopyridin-3-yl)acetic acid

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0dd1HPyridine H-6
~7.0 - 7.2dd1HPyridine H-4
~6.5 - 6.7dd1HPyridine H-5
~5.5 - 6.0br s2H-NH₂
~3.5 - 3.7s2H-CH₂-COOH
~12.0 - 12.5br s1H-COOH

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~172 - 174-COOH
~158 - 160Pyridine C-2
~147 - 149Pyridine C-6
~137 - 139Pyridine C-4
~115 - 117Pyridine C-3
~108 - 110Pyridine C-5
~35 - 37-CH₂-COOH

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3300 - 3500 (broad)N-H stretchPrimary Amine
2500 - 3300 (very broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
1600 - 1650N-H bendPrimary Amine
1550 - 1600C=C and C=N ring stretchesPyridine Ring
1210 - 1320C-O stretchCarboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)IonDescription
153.06[M+H]⁺Molecular ion peak (positive ion mode)
151.05[M-H]⁻Molecular ion peak (negative ion mode)
107.06[M-COOH]⁺ or [M-H-CO₂]⁻Loss of the carboxylic acid group

Experimental Protocols

While specific protocols for this compound are not published, the following are general methodologies for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS).[4][5]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic analysis of this compound, adapted from synthetic routes for similar compounds.[6][7][8]

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2-Amino-3-methylpyridine bromination Bromination (NBS, AIBN) start->bromination intermediate1 3-(Bromomethyl)-2-aminopyridine bromination->intermediate1 cyanation Cyanation (NaCN) intermediate1->cyanation intermediate2 2-(2-Aminopyridin-3-yl)acetonitrile cyanation->intermediate2 hydrolysis Acid Hydrolysis intermediate2->hydrolysis product This compound hydrolysis->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational set of expected spectroscopic data and standard analytical procedures for this compound. Researchers can use this information to guide their experimental work and data interpretation. It is important to note that actual experimental data may vary depending on the specific conditions used.

References

The Multifaceted Biological Activities of Aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by a pyridine ring substituted with an amino group, serve as crucial pharmacophores in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of aminopyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Aminopyridine derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various aminopyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for selected derivatives against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
C3 AminopyrimidineKM-12 (Colon)0.0065[1]
C4 AminopyrimidineKM-12 (Colon)0.005[1]
C6 AminopyrimidineKM-12 (Colon)0.007[1]
10a 4-Aminopyridine amideNot Specified0.25[2]
MR3278 2-AminopyridineMOLM-16 (AML)2.6[3]
MR3278 2-AminopyridineMv-4-11 (AML)3.7[3]
8e 2-AminopyridineMV-4-11 (AML)Not Specified (Potent)[4]
S3c 2-Aminopyridine conjugateA2780 (Ovarian)15.57[5]
S3c 2-Aminopyridine conjugateA2780CISR (Ovarian, Cisplatin-resistant)11.52[5]
S5b 2-Aminopyridine conjugateA2780CISR (Ovarian, Cisplatin-resistant)Promising[5]
S6c 2-Aminopyridine conjugateA2780CISR (Ovarian, Cisplatin-resistant)Promising[5]
4a 2-Aminopyridine amino acidHCT 116 (Colorectal)3.7 - 8.1
4b 2-Aminopyridine amino acidHCT 116 (Colorectal)3.7 - 8.1
4c 2-Aminopyridine amino acidHCT 116 (Colorectal)3.7 - 8.1
4d 2-Aminopyridine amino acidHCT 116 (Colorectal)3.7 - 8.1
4a 2-Aminopyridine amino acidHT29 (Colorectal)3.27 - 7.7
4b 2-Aminopyridine amino acidHT29 (Colorectal)3.27 - 7.7
4c 2-Aminopyridine amino acidHT29 (Colorectal)3.27 - 7.7
4d 2-Aminopyridine amino acidHT29 (Colorectal)3.27 - 7.7
Key Signaling Pathways in Anticancer Activity

The anticancer effects of aminopyridine derivatives are often mediated through the modulation of critical signaling pathways such as the PI3K/Akt and EGFR pathways, which are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[6] Some 2-aminopyridine derivatives have been identified as potent PI3Kδ inhibitors.[3]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminopyridine Aminopyridine Derivative Aminopyridine->PI3K Inhibits

PI3K/Akt signaling pathway inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in regulating cell growth, proliferation, and differentiation.[7] Certain aminopyridine-containing spiro derivatives have been designed as EGFR inhibitors.[8]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Aminopyridine Aminopyridine Derivative Aminopyridine->EGFR Inhibits

EGFR signaling pathway inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Aminopyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminopyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Aminopyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
22c 2-Amino-3-cyanopyridineStaphylococcus aureus39[9]
22c 2-Amino-3-cyanopyridineBacillus subtilis39[9]
2c 2-Amino-3-cyanopyridineStaphylococcus aureus0.039[10][11]
2c 2-Amino-3-cyanopyridineBacillus subtilis0.039[10][11]
32 2-Aminopyridine saltLactobacillus monocytogenes31.25[9]
Cu(OAc)2·2H2O Copper complexCandida albicans31.25[9]
All compounds 2-Aminopyridine salts and Cu(II) complexesBacillus subtilis7.60[9]
9 2-AminopyridineEnterobacter coli31.25[9]
Cu complex Copper complexStaphylococcus aureus15.60[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Aminopyridine derivative stock solution

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the aminopyridine derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain aminopyridine derivatives have shown promising anti-inflammatory properties. This activity is often evaluated in vivo using models of induced inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Aminopyridine derivative suspension/solution

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the aminopyridine derivative or vehicle (control) to the rats via an appropriate route (e.g., oral, intraperitoneal).

  • Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Neurological Activity

The most well-known biological activity of aminopyridines is their effect on the nervous system, primarily through the blockade of voltage-gated potassium (Kv) channels. 4-aminopyridine (4-AP), also known as dalfampridine, is an approved drug for improving walking in patients with multiple sclerosis.[10]

Mechanism of Action: Potassium Channel Blockade

4-AP is a non-selective blocker of voltage-gated potassium channels.[12] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the conduction of action potentials. By blocking these channels, 4-AP reduces the potassium efflux, thereby prolonging the action potential and restoring nerve impulse conduction.[10] The blocking action is state-dependent, with 4-AP thought to bind to the open state of the channel from the intracellular side.[13][14]

Potassium_Channel_Blockade cluster_0 Normal Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon + 4-AP NodeRanvier Node of Ranvier AP_Normal Action Potential Propagation Myelin Myelin Sheath ExposedKChannel Exposed K+ Channel K_efflux K+ Efflux ExposedKChannel->K_efflux AP_Blocked Action Potential Blocked K_efflux->AP_Blocked Causes BlockedKChannel Blocked K+ Channel AP_Restored Action Potential Restored BlockedKChannel->AP_Restored Allows Aminopyridine 4-Aminopyridine Aminopyridine->ExposedKChannel Blocks

Mechanism of 4-aminopyridine in demyelinated axons.

Conclusion

Aminopyridine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their potential applications in oncology, infectious diseases, inflammation, and neurology are supported by a growing body of preclinical and clinical evidence. The ability to readily modify the aminopyridine scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel and more effective therapeutic agents. This guide provides a foundational understanding of their potential, highlighting the importance of continued research into their mechanisms of action and clinical utility.

References

The Versatility of 2-(2-Aminopyridin-3-yl)acetic Acid: An In-Depth Technical Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetic acid is a bifunctional heterocyclic compound that has emerged as a valuable and versatile synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with both a primary amino group and an acetic acid moiety, provides two reactive centers for a diverse array of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of novel bioactive compounds. The 2-aminopyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs, known for its ability to participate in various biological interactions.[1] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the synthesis of medicinally relevant compound classes.

Core Properties and Reactivity

The synthetic potential of this compound stems from the distinct reactivity of its two functional groups: the nucleophilic exocyclic amino group and the carboxylic acid group. This duality allows for selective derivatization and subsequent cyclization reactions to form a variety of fused heterocyclic systems.

Key Reactive Sites:

  • 2-Amino Group: Acts as a potent nucleophile, readily participating in reactions such as acylation, amidation, and condensation with carbonyl compounds.

  • Carboxylic Acid Group: Can be activated to form esters, amides, or acid chlorides, enabling coupling with a wide range of amines and alcohols.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can influence the reactivity of the substituents and can also be a site for quaternization.

Synthetic Applications and Methodologies

This compound is a key building block for the synthesis of several important classes of heterocyclic compounds, including pyridopyrimidines and imidazopyridines. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with various amines to form amide bonds, a fundamental transformation in the synthesis of many pharmaceuticals. Standard coupling reagents can be employed to facilitate this reaction.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (optional)Typical SolventGeneral Yield Range
EDC (EDCI)HOBt, DMAPDMF, DCM60-95%
HATUDIPEA, TEADMF, NMP70-98%
BOPDIPEA, TEADMF, DCM65-90%
T3PPyridine, TEAEthyl acetate, THF50-85%

This protocol describes a general procedure for the amide coupling of this compound with a representative aniline derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the substituted aniline (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Amide_Coupling start This compound reagents EDC, HOBt, DMF start->reagents aniline Substituted Aniline (R-NH2) aniline->reagents product N-Aryl-2-(2-aminopyridin-3-yl)acetamide reagents->product Amide Coupling Pyrido_Synthesis start This compound step1 N-Acylation start->step1 acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Intramolecular Cyclization (Heat or PPA) intermediate->step2 product Pyrido[2,3-d]pyrimidinone Derivative step2->product Imidazo_Synthesis start 2-Aminopyridine Derivative reaction Condensation/Cyclization start->reaction haloketone α-Haloketone haloketone->reaction product Imidazo[1,2-a]pyridine reaction->product

References

The 2-Aminopyridine Scaffold: A Technical Guide to its Reactivity and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the core reactivity of this privileged heterocycle, offering detailed experimental protocols, quantitative data summaries, and visualizations of its engagement in key biological signaling pathways. Understanding the nuances of 2-aminopyridine's chemical behavior is paramount for its effective utilization in the design and synthesis of next-generation therapeutics.

Synthesis of 2-Aminopyridine Derivatives

The construction of the 2-aminopyridine core and its derivatives can be achieved through various synthetic strategies. Below are detailed protocols for some of the key methods.

Catalyst-Free Synthesis from a Dihydrothiazolopyridinium Salt

This method provides a mild, catalyst-free route to 2-aminopyridines from a readily prepared dihydrothiazolopyridinium salt.

Experimental Protocol:

Step 1: Synthesis of the Dihydrothiazolopyridinium Salt A detailed procedure for the synthesis of the starting salt can be found in the cited literature.[1]

Step 2: General Procedure for 2-Aminopyridine Formation (Method A) [1]

  • To a solution of the dihydrothiazolopyridinium salt (300 mg, 1.38 mmol) in dimethyl sulfoxide (DMSO) (5 mL) at room temperature, add the desired amine (4.8 mmol) in one portion.

  • Warm the reaction mixture to 50 °C and stir for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5 M aqueous NaOH (5 mL).

  • Extract the resulting solution with diethyl ether (5 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data:

AmineMethodYield (%)Reference
MorpholineA75[1]
PiperidineA79[1]
N,N-DimethylamineA59[1]
N-MethylbutylamineA61[1]
AllylamineA73[1]
EthanolamineA71[1]
Aminoacetaldehyde diethyl acetalA86[1]
4-Aminobutyraldehyde diethyl acetalA78[1]
Piperidine (in water)-41[1]
N,N-Dimethylamine (in water)-22[1]
N-Methylbutylamine (in water)-19[1]

*Method A: 4.0 eq. amine, DMSO, 50 °C.

Multicomponent One-Pot Synthesis of 2-Amino-3-cyanopyridines

This efficient method utilizes a multicomponent reaction (MCR) to afford highly substituted 2-aminopyridines under solvent-free conditions.

Experimental Protocol: [2]

  • In a reaction vessel, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • Heat the mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by appropriate methods (e.g., crystallization or chromatography).

Quantitative Data for the Reaction of Enaminone 1, Malononitrile, and Benzylamine: [2]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp240
2402420
360640
4803Optimized
Synthesis from Pyridine N-Oxides and Activated Isocyanides

This one-pot, two-step process provides a practical route to substituted 2-aminopyridines from readily available pyridine N-oxides.

Experimental Protocol: [3]

  • In a microwave vial, combine the pyridine N-oxide (1 equiv), isocyanide (1 equiv), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equiv) in a 3:1 mixture of acetonitrile (MeCN) and dimethylformamide (DMF).

  • Microwave the reaction mixture at 150 °C for 15 minutes.

  • After cooling, add 1 M HCl (5 mL) and tetrahydrofuran (THF) (5 mL).

  • Stir the mixture at 50 °C until the conversion of the intermediate N-formylaminopyridine is complete.

  • Add ethyl acetate (15 mL) and wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Quantitative Data: [3]

Pyridine N-oxideIsocyanideProductYield (%)
Pyridine N-oxide4-Chlorophenyl isocyanideN-(4-Chlorophenyl)pyridin-2-amine71
4-Methoxycarbonylpyridine N-oxideBenzyl isocyanideMethyl 2-(benzylamino)isonicotinate45
4-Tolylpyridine N-oxide4-Chlorophenyl isocyanideN-(4-Chlorophenyl)-4-methylpyridin-2-amine-

Reactivity of the 2-Aminopyridine Scaffold

The 2-aminopyridine scaffold exhibits a rich and diverse reactivity profile, enabling its functionalization at various positions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the amino group at the 2-position is an activating group and directs incoming electrophiles primarily to the 5-position.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the ring nitrogen makes the 2-aminopyridine scaffold susceptible to nucleophilic aromatic substitution (SNA), particularly at positions 4 and 6, especially when a good leaving group is present.

Metal-Catalyzed Cross-Coupling Reactions

The nitrogen atoms in the 2-aminopyridine scaffold can act as directing groups in transition metal-catalyzed cross-coupling reactions, facilitating C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. This has become a powerful strategy for the synthesis of complex derivatives.

Role in Drug Discovery and Signaling Pathways

The 2-aminopyridine motif is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. This is often due to their ability to act as bioisosteres of other functional groups and their capacity to form key interactions with biological targets.

Kinase Inhibition

Numerous 2-aminopyridine derivatives have been developed as potent and selective kinase inhibitors, targeting key enzymes in cancer and inflammatory signaling pathways.

  • Janus Kinase (JAK) Inhibition: 2-Aminopyridine derivatives have been identified as potent inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.

  • Cyclin-Dependent Kinase (CDK) Inhibition: The scaffold is present in inhibitors of CDK8 and dual CDK9/HDAC inhibitors, which are promising targets for cancer therapy due to their roles in transcription regulation and cell cycle control.[4][5]

  • ROS1 and ALK Inhibition: Novel 2-aminopyridine derivatives have been developed as dual inhibitors of ROS1 and ALK, including drug-resistant mutants, offering potential treatments for certain types of non-small cell lung cancer.[6]

  • c-Jun N-terminal Kinase (JNK) Inhibition: The 2-aminopyridine core is found in potent inhibitors of JNKs, which are involved in cellular responses to stress and play a role in inflammatory diseases and neurodegenerative disorders.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Receptor Growth Factor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Signal Kinase_B Target Kinase (e.g., JAK2, CDK, ALK) Kinase_A->Kinase_B Downstream_Effector Substrate Protein Kinase_B->Downstream_Effector Phosphorylation Cellular_Response Cell Proliferation, Survival, etc. Downstream_Effector->Cellular_Response 2-Aminopyridine\nDerivative 2-Aminopyridine Derivative 2-Aminopyridine\nDerivative->Kinase_B Inhibition Ion_Channel_Modulation cluster_membrane Cell Membrane cluster_modulation Ion_Channel Ion Channel (e.g., K+ Channel, ASIC) Ion_Flow_Out Ion Efflux Ion_Channel->Ion_Flow_Out Cellular_Response Altered Membrane Potential & Cellular Function Ion_Channel->Cellular_Response 2-Aminopyridine\nDerivative 2-Aminopyridine Derivative 2-Aminopyridine\nDerivative->Ion_Channel Modulation (Blockade/Inhibition) Ion_Flow_In Ion Influx Ion_Flow_In->Ion_Channel

References

The Strategic Utility of 2-(2-Aminopyridin-3-yl)acetic Acid in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, owing to their ability to interact with a wide range of biological targets. Within this landscape, 2-(2-Aminopyridin-3-yl)acetic acid has emerged as a particularly valuable and versatile building block. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive carboxylic acid moiety on a pyridine scaffold, offers a strategic entry point to a variety of fused heterocyclic systems with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing established and potential synthetic pathways, and summarizing the biological activities of the resulting heterocyclic cores.

Core Synthetic Strategies and Methodologies

The inherent reactivity of the 2-aminopyridine core, combined with the presence of the acetic acid side chain, allows for a multitude of synthetic transformations. The primary approach involves the cyclocondensation of the 2-aminopyridine moiety with various electrophilic partners to construct fused five- and six-membered rings. The acetic acid group can either be carried through the synthesis as a key substituent, potentially influencing solubility and biological activity, or it can be strategically involved in the cyclization process itself.

Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine precursors is a well-established and efficient process.

General Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 2-Aminopyridine Derivative + α-Haloketone Solvent Solvent (e.g., Ethanol, DMF) Start->Solvent Base Base (e.g., NaHCO3, K2CO3) Solvent->Base Reflux Heat / Reflux Base->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvent Filter->Wash Dry Dry Wash->Dry Purify Purification (Recrystallization / Chromatography) Dry->Purify Final Product Final Product Purify->Final Product Imidazo[1,2-a]pyridine

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Detailed Experimental Protocol (General):

  • Reaction Setup: To a solution of a 2-aminopyridine derivative (1.0 eq) in a suitable solvent such as ethanol or DMF, is added an α-haloketone (1.1 eq) and a base (e.g., sodium bicarbonate, 2.0 eq).

  • Reaction: The reaction mixture is heated to reflux and stirred for a specified time (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization or column chromatography to afford the desired imidazo[1,2-a]pyridine derivative.

Synthesis of Pyrido[1,2-a]pyrimidines

Pyrido[1,2-a]pyrimidines are another important class of fused heterocycles with diverse pharmacological applications, including anticancer and antipsychotic activities. A common synthetic route involves the reaction of 2-aminopyridines with β-ketoesters or their equivalents.

Logical Relationship for Pyrido[1,2-a]pyrimidine Formation:

G 2-Aminopyridine This compound Condensation Condensation 2-Aminopyridine->Condensation BetaKetoester β-Ketoester (e.g., α-acetyl-γ-butyrolactone) BetaKetoester->Condensation Intermediate Dihydrofuranone Intermediate Condensation->Intermediate Cyclization Cyclization (Acid or Base Catalyzed) Intermediate->Cyclization Product Pyrido[1,2-a]pyrimidine Cyclization->Product

Caption: Key steps in the synthesis of pyrido[1,2-a]pyrimidines.

Detailed Experimental Protocol (Adapted from a similar synthesis):

  • Condensation: A mixture of a 2-aminopyridine (1.0 eq) and α-acetyl-γ-butyrolactone (1.0 eq) is heated, potentially in the presence of a catalyst or in a high-boiling solvent.

  • Intermediate Formation: The reaction leads to the formation of a dihydrofuranone intermediate.

  • Cyclization: The isolated intermediate is then treated with a cyclizing agent, such as phosphorus oxychloride or sodium ethoxide in ethanol, to induce ring closure and formation of the pyrido[1,2-a]pyrimidine core.

  • Purification: The final product is purified by standard techniques such as recrystallization or chromatography.

This approach could be particularly interesting for this compound, as the acetic acid moiety could potentially participate in or be modified during the cyclization step, leading to novel derivatives.

Quantitative Data on Biological Activity

While specific biological activity data for compounds directly synthesized from this compound is limited in the available literature, the broader classes of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines have been extensively studied. The following tables summarize some of the reported anticancer activities for derivatives of these heterocyclic systems.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12 HT-29 (Colon)4.15 ± 2.93[1]
18 HT-29 (Colon)10.11 ± 0.70[1]
11 HT-29 (Colon)18.34 ± 1.22[1]
14 B16F10 (Melanoma)21.75 ± 0.81[1]
IP-5 HCC1937 (Breast)45[2]
IP-6 HCC1937 (Breast)47.7[2]
IP-7 HCC1937 (Breast)79.6[2]
12b Hep-2 (Laryngeal)11[3]
12b HepG2 (Liver)13[3]
12b MCF-7 (Breast)11[3]
12b A375 (Melanoma)11[3]

Table 2: Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

Compound IDCancer Cell LineActivityReference
6h-k, n Four human cancer cell linesPromising anticancer activity[4]

Signaling Pathways and Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been linked to the modulation of key cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest by influencing the levels of proteins such as p53 and p21. Furthermore, inhibition of the Akt signaling pathway has been identified as a potential mechanism of action.

Potential Signaling Pathway for Anticancer Imidazo[1,2-a]pyridines:

G IP Imidazo[1,2-a]pyridine Derivative Akt Akt Pathway IP->Akt inhibits p53 p53 IP->p53 upregulates p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p21->CellCycle

Caption: A simplified proposed signaling pathway for certain anticancer imidazo[1,2-a]pyridines.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The established synthetic routes for related 2-aminopyridine derivatives provide a solid foundation for the development of specific protocols for this substrate. The presence of the acetic acid moiety offers a unique handle for further derivatization and may impart favorable pharmacokinetic properties to the resulting molecules. Future research should focus on the systematic exploration of the reactivity of this compound in various cyclocondensation reactions, the isolation and characterization of the resulting novel heterocyclic systems, and the comprehensive evaluation of their biological activities. Such efforts are poised to unlock the full potential of this versatile building block in the ongoing quest for new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Aminopyridin-3-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both an amino and an acetic acid functional group, allows for diverse chemical modifications, making it an important intermediate for the synthesis of biologically active molecules. This document provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 2-amino-3-methylpyridine. The synthesis proceeds via a 2-(2-aminopyridin-3-yl)acetonitrile intermediate.

Overall Synthetic Scheme:

The synthesis is a two-stage process:

  • Step 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. This step involves the free-radical bromination of 2-amino-3-methylpyridine followed by a nucleophilic substitution with cyanide.

  • Step 2: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile. The nitrile intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Data Presentation

The following tables summarize the key reactants and reaction conditions for the proposed synthetic route.

Table 1: Reaction Parameters for Step 1a: Side-Chain Bromination of 2-Amino-3-methylpyridine

ParameterValue
Starting Material2-Amino-3-methylpyridine
ReagentsN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
SolventCarbon tetrachloride (CCl4), anhydrous
Reaction TemperatureReflux
Reaction TimeUntil starting material is consumed (monitored by TLC)
Work-upFiltration, washing with NaHCO3 (aq) and brine, drying over Na2SO4

Table 2: Reaction Parameters for Step 1b: Cyanation of 2-Amino-3-(bromomethyl)pyridine

ParameterValue
Starting Material2-Amino-3-(bromomethyl)pyridine
ReagentsSodium cyanide (NaCN)
SolventDimethyl sulfoxide (DMSO), anhydrous
Reaction TemperatureRoom temperature to gentle heating
Reaction TimeUntil starting material is consumed (monitored by TLC)
Work-upAqueous work-up and extraction with ethyl acetate

Table 3: Reaction Parameters for Step 2: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile

ParameterValue
Starting Material2-(2-Aminopyridin-3-yl)acetonitrile
ReagentsSulfuric acid (concentrated), Water
Reaction TemperatureReflux
Reaction Time2-4 hours (monitored by TLC or LC-MS)
Work-upNeutralization, cooling, and filtration of the precipitated product

Experimental Protocols

Step 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile[1]

Step 1a: 2-Amino-3-(bromomethyl)pyridine

  • Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-3-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 1b: 2-(2-Aminopyridin-3-yl)acetonitrile

  • Charging the Reactor: Dissolve the crude 2-amino-3-(bromomethyl)pyridine in anhydrous Dimethyl sulfoxide (DMSO) in a round-bottom flask.

  • Addition of Reagents: Add sodium cyanide (NaCN) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating may be applied to facilitate the reaction. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain 2-(2-aminopyridin-3-yl)acetonitrile.

Step 2: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile to this compound

Disclaimer: The following protocol is a general procedure adapted for this specific synthesis and may require optimization.

  • Charging the Reactor: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a mixture of water and concentrated sulfuric acid in a 1:1 volume ratio. Carefully add the acid to the water while cooling in an ice bath.

  • Addition of Starting Material: To the cooled acid solution, add 2-(2-aminopyridin-3-yl)acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the progress of the hydrolysis by TLC or LC-MS until the nitrile starting material is no longer detectable.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately neutral. The product, this compound, is expected to precipitate out of the solution upon neutralization and cooling.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow from the starting material to the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Acetonitrile Intermediate cluster_step2 Step 2: Hydrolysis A 2-Amino-3-methylpyridine B 2-Amino-3-(bromomethyl)pyridine A->B NBS, AIBN CCl4, Reflux C 2-(2-Aminopyridin-3-yl)acetonitrile B->C NaCN DMSO, RT D This compound C->D H2SO4, H2O Reflux

Caption: Synthetic pathway for this compound.

Application Note: Experimental Procedures for the Derivatization of 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(2-Aminopyridin-3-yl)acetic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring, a carboxylic acid, and an aromatic amino group, offers multiple reactive sites for chemical modification.[1] This versatility allows for the synthesis of a diverse range of derivatives, including esters, amides, and fused heterocyclic systems like the medicinally significant imidazo[1,2-a]pyridines.[1] This document provides detailed protocols for the targeted derivatization of this compound, enabling the exploration of chemical space for structure-activity relationship (SAR) studies and the development of novel pharmaceutical agents.

Core Derivatization Strategies

The primary sites for derivatization on this compound are the carboxylic acid moiety and the exocyclic amino group.

  • Carboxylic Acid Modification : The carboxyl group can be readily converted into esters or amides through standard condensation reactions.[1] These transformations are fundamental in drug design to modulate properties such as solubility, cell permeability, and metabolic stability.

  • Amino Group Modification : The 2-amino group can undergo typical reactions of aromatic amines, such as acylation. Furthermore, its position relative to the endocyclic pyridine nitrogen makes it an ideal precursor for constructing fused bicyclic systems.[1]

Experimental Workflow

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_acid Carboxylic Acid Derivatization cluster_amino Amino Group Derivatization start This compound ester Ester Derivatives start->ester Esterification (R-OH, Coupling Agent) amide Amide Derivatives start->amide Amidation (R1R2NH, Coupling Agent) acyl N-Acyl Derivatives start->acyl N-Acylation (Acyl Chloride, Base) cyclized Imidazo[1,2-a]pyridine Derivatives start->cyclized Cyclization (α-Haloketone)

Caption: Derivatization workflow for this compound.

Protocol 1: Derivatization of the Carboxylic Acid Group

Esterification via Steglich Condensation

The Steglich esterification is a mild method for forming ester bonds using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a 4-dimethylaminopyridine (DMAP) catalyst.[2]

Protocol:

  • Materials : this compound, desired alcohol (e.g., methanol, ethanol), EDC or DIC (N,N'-Diisopropylcarbodiimide), DMAP, and an anhydrous solvent like Dichloromethane (DCM).

  • Procedure :

    • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the coupling agent (e.g., DIC, 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification :

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

Entry Alcohol Coupling Agent Catalyst Yield (%) Reference
1 (E)-4-methoxy cinnamic acid DIC DMAP 81 [2]
2 Methanol EDC DMAP ~75-85 Plausible

| 3 | Benzyl alcohol | DCC | DMAP | ~70-80 | Plausible |

Amidation via EDCI/HOBt Coupling

Amide bond formation is a cornerstone of drug development. Using coupling agents like EDC in combination with an additive like Hydroxybenzotriazole (HOBt) is an effective method for coupling carboxylic acids with primary or secondary amines, even those that are electron-deficient.[3][4]

Protocol:

  • Materials : this compound, desired primary or secondary amine, EDC, HOBt, a non-nucleophilic base (e.g., DIPEA or Et₃N), and a suitable solvent (e.g., DMF or CH₃CN).

  • Procedure :

    • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.0 eq), and DIPEA (2.0 eq) in the chosen solvent.

    • Add EDC (1.2 eq) portion-wise to the mixture at room temperature.

    • Stir the reaction for 12-18 hours.

    • Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification :

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

Entry Amine Coupling System Solvent Yield (%) Reference
1 Aniline derivative EDC/DMAP/HOBt CH₃CN 80 [4]
2 Boc-piperidine-4-amine EDC/HOBt/DIPEA CH₃CN >90 [4]

| 3 | Morpholine | EDC/HOBt/DIPEA | DMF | ~70-85 | Plausible |

Protocol 2: Derivatization of the Amino Group

N-Acylation

The exocyclic amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality at the 2-position of the pyridine ring.

Protocol:

  • Materials : this compound (or its ester derivative to prevent side reactions at the carboxylic acid), desired acyl chloride (e.g., acetyl chloride, benzoyl chloride), a base (e.g., pyridine or triethylamine), and a solvent (e.g., DCM or THF).

  • Procedure :

    • Dissolve the starting material (1.0 eq) in the chosen solvent containing the base (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[5]

  • Work-up and Purification :

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Cyclization to Fused Heterocycles

Synthesis of (Imidazo[1,2-a]pyridin-8-yl)acetic Acid Derivatives

The 2-aminopyridine moiety is a key precursor for synthesizing the imidazo[1,2-a]pyridine scaffold.[1] This is typically achieved by reacting the aminopyridine with a two-carbon electrophile, such as an α-haloketone.

Protocol:

  • Materials : this compound, an α-haloketone (e.g., 2-bromoacetophenone), and a solvent (e.g., ethanol or toluene).

  • Procedure :

    • Dissolve this compound (1.0 eq) and the α-haloketone (1.1 eq) in the chosen solvent.

    • Heat the mixture to reflux for 6-12 hours, monitoring for product formation by TLC.

    • The intermediate N-alkylated product will cyclize under these conditions to form the fused bicyclic system.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration and wash with cold solvent.

    • If no precipitate forms, concentrate the mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired (imidazo[1,2-a]pyridin-8-yl)acetic acid derivative.

References

Application Notes and Protocols for "2-(2-Aminopyridin-3-yl)acetic acid" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-(2-Aminopyridin-3-yl)acetic acid" is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a 2-aminopyridine core coupled with an acetic acid moiety, offers multiple reactive sites for chemical modification, making it an ideal starting point for the synthesis of diverse and complex bioactive molecules. The 2-aminopyridine scaffold is a privileged structure found in numerous pharmacologically active compounds, known for its ability to engage in key hydrogen bonding interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of "this compound" in the development of potential therapeutic agents, with a focus on kinase inhibitors and antibacterial agents.

Physicochemical Properties of this compound

PropertyValue
CAS Number 101860-97-3
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Solid
Key Features Primary amino group, Carboxylic acid group, Pyridine ring

Application 1: Synthesis of Novel Kinase Inhibitors

The 2-aminopyridine moiety is a well-established hinge-binding motif in a variety of kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. "this compound" serves as an excellent scaffold for generating novel kinase inhibitors by modifying both the amino and carboxylic acid functionalities.

Signaling Pathway: A-Raf Kinase in the MAPK/ERK Pathway

A_Raf_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK activates RAS RAS RTK->RAS activates A-Raf A-Raf RAS->A-Raf activates MEK1/2 MEK1/2 A-Raf->MEK1/2 phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival leads to

Caption: A-Raf kinase signaling cascade within the MAPK/ERK pathway.

Experimental Protocol: Synthesis of a Hypothetical A-Raf Inhibitor (Compound 1)

This protocol describes a two-step synthesis of a potential A-Raf inhibitor starting from "this compound". The synthesis involves an amide coupling followed by a Suzuki coupling.

Step 1: Amide Coupling with 4-Fluoroaniline

Amide_Coupling_Workflow Start Start Dissolve Dissolve this compound and 4-fluoroaniline in DMF Start->Dissolve Add_Reagents Add HATU and DIPEA Dissolve->Add_Reagents Stir Stir at room temperature for 12 hours Add_Reagents->Stir Workup Aqueous workup and extraction with Ethyl Acetate Stir->Workup Purify Purify by column chromatography Workup->Purify Product_1 Obtain Intermediate 1: N-(4-fluorophenyl)-2-(2-aminopyridin-3-yl)acetamide Purify->Product_1 End End Product_1->End

Caption: Workflow for the amide coupling reaction.

  • Materials:

    • This compound (1.0 eq)

    • 4-Fluoroaniline (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 g, 6.57 mmol) in anhydrous DMF (20 mL), add 4-fluoroaniline (0.77 g, 6.90 mmol).

    • Add HATU (2.99 g, 7.88 mmol) and DIPEA (2.86 mL, 16.43 mmol) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield N-(4-fluorophenyl)-2-(2-aminopyridin-3-yl)acetamide (Intermediate 1).

Step 2: Suzuki Coupling with 3-Quinolineboronic acid

  • Materials:

    • Intermediate 1 (from Step 1) (1.0 eq)

    • 3-Quinolineboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium carbonate (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a flask, dissolve Intermediate 1 (1.0 g, 3.89 mmol) and 3-quinolineboronic acid (1.01 g, 5.84 mmol) in a mixture of 1,4-dioxane (20 mL) and water (5 mL).

    • Add potassium carbonate (1.07 g, 7.78 mmol) and degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.22 g, 0.19 mmol) to the reaction mixture.

    • Heat the reaction to 90 °C and stir for 16 hours.

    • Cool the reaction to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the final product, N-(4-fluorophenyl)-2-(2-(quinolin-3-ylamino)pyridin-3-yl)acetamide (Compound 1).

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table presents hypothetical inhibitory activity data for Compound 1 against a panel of related kinases to demonstrate potential selectivity.

Kinase TargetIC₅₀ (nM)
A-Raf 15
B-Raf250
c-Raf480
EGFR>10,000
VEGFR2>10,000

Application 2: Development of Novel Antibacterial Agents

The 2-aminopyridine scaffold is also present in several antibacterial agents. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the potential for diverse substitutions make it a valuable core for developing new antimicrobial drugs.

Experimental Workflow: Synthesis of a Hypothetical Antibacterial Agent (Compound 2)

This protocol outlines the synthesis of a potential antibacterial agent via modification of the carboxylic acid group of "this compound" to form a hydrazide, followed by condensation with an aldehyde.

Antibacterial_Synthesis_Workflow Start This compound Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Intermediate_Ester Methyl 2-(2-aminopyridin-3-yl)acetate Esterification->Intermediate_Ester Hydrazinolysis Hydrazinolysis (N₂H₄·H₂O, EtOH) Intermediate_Ester->Hydrazinolysis Intermediate_Hydrazide 2-(2-Aminopyridin-3-yl)acetohydrazide Hydrazinolysis->Intermediate_Hydrazide Condensation Condensation with 5-nitrofuran-2-carbaldehyde Intermediate_Hydrazide->Condensation Final_Product Compound 2: (E)-N'-(5-nitrofuran-2-ylmethylene)-2-(2-aminopyridin-3-yl)acetohydrazide Condensation->Final_Product

Caption: Synthetic workflow for a hypothetical antibacterial agent.

Experimental Protocol: Synthesis of (E)-N'-(5-nitrofuran-2-ylmethylene)-2-(2-aminopyridin-3-yl)acetohydrazide (Compound 2)
  • Materials:

    • This compound

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

    • 5-nitrofuran-2-carbaldehyde

    • Glacial acetic acid

  • Procedure:

    • Esterification: Reflux a solution of this compound (1.0 g, 6.57 mmol) in methanol (25 mL) with a catalytic amount of concentrated sulfuric acid (0.2 mL) for 8 hours. Neutralize the solution with aqueous sodium bicarbonate, and extract the product with ethyl acetate. Dry and concentrate to obtain methyl 2-(2-aminopyridin-3-yl)acetate.

    • Hydrazinolysis: Reflux the methyl ester (1.0 g, 6.02 mmol) with hydrazine hydrate (1.0 mL, 20.6 mmol) in ethanol (20 mL) for 12 hours. Cool the reaction mixture and collect the precipitated solid by filtration to obtain 2-(2-aminopyridin-3-yl)acetohydrazide.

    • Condensation: Dissolve the hydrazide (0.5 g, 2.99 mmol) and 5-nitrofuran-2-carbaldehyde (0.42 g, 2.99 mmol) in ethanol (15 mL). Add a few drops of glacial acetic acid and reflux for 4 hours. Cool the reaction mixture, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to yield Compound 2.

Quantitative Data: In Vitro Antibacterial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for Compound 2 against common bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis4
Escherichia coli16
Pseudomonas aeruginosa32

Conclusion

"this compound" is a highly valuable and versatile starting material for the synthesis of a wide array of potential therapeutic agents. The protocols and data presented herein, though based on representative examples, illustrate the broad applicability of this compound in medicinal chemistry research. Its strategic use can lead to the discovery of novel kinase inhibitors, antibacterial agents, and other bioactive molecules with significant therapeutic potential. Researchers are encouraged to explore the diverse chemical transformations possible with this scaffold to generate novel chemical entities for drug discovery programs.

Application Notes and Protocols for Amide Coupling Reactions with 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The construction of amide linkages from carboxylic acids and amines is a fundamental transformation for the synthesis of a vast array of biologically active molecules, including peptides, peptidomimetics, and small molecule therapeutics. 2-(2-Aminopyridin-3-yl)acetic acid is a valuable building block in medicinal chemistry, incorporating a privileged aminopyridine scaffold. This document provides a generalized protocol for the amide coupling of this compound with primary and secondary amines, based on established synthetic methodologies.

Note: Extensive searches of scientific literature and patent databases did not yield specific, reproducible examples of amide coupling reactions utilizing this compound with detailed quantitative data. Therefore, the following protocols are based on general principles of amide bond formation and may require optimization for specific substrates.

General Reaction Scheme

The amide coupling reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_products Products Carboxylic_Acid This compound Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack Amine->Coupling Coupling_Reagent e.g., HATU, HBTU, EDC Coupling_Reagent->Activation Additive e.g., HOBt, HOAt (optional) Additive->Activation Base e.g., DIPEA, TEA Base->Activation Activation->Coupling Amide_Product Desired Amide Coupling->Amide_Product Byproducts e.g., Urea, HOBt Coupling->Byproducts

Caption: General workflow for the amide coupling of this compound.

Data Summary

Due to the lack of specific examples in the literature for amide coupling reactions with this compound, a quantitative data table cannot be provided. Researchers should perform reaction optimization studies to determine the ideal conditions for their specific amine substrate. Key parameters to optimize include the choice of coupling reagent, solvent, base, reaction temperature, and time. A general guideline for reagent stoichiometry is presented in the protocols below.

Experimental Protocols

The following are generalized protocols for amide coupling reactions of this compound. These should be considered as starting points and may require significant optimization.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, often used for challenging couplings.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1.0 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere, add the amine (1.0 - 1.2 equivalents).

  • Add DIPEA or TEA (2.0 - 3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.0 - 1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1.1 - 1.5 equivalents)

  • HOBt (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 - 2.0 equivalents, if the amine is used as a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.0 - 1.2 equivalents) in anhydrous DMF or DCM.

  • Add the amine (1.0 - 1.2 equivalents) to the solution. If the amine is in the form of a hydrochloride or other salt, add a non-nucleophilic base such as DIPEA or NMM (1.0 - 2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • The aqueous layer can be further extracted. The combined organic layers are then washed with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for optimizing an amide coupling reaction with this compound.

G Start Start: Define Amine Substrate Protocol_Selection Select Initial Protocol (e.g., HATU or EDC/HOBt) Start->Protocol_Selection Run_Reaction Perform Small-Scale Reaction Protocol_Selection->Run_Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS) Run_Reaction->Analysis Check_Conversion Conversion > 90%? Analysis->Check_Conversion Product_Isolation Isolate and Purify Product Check_Conversion->Product_Isolation Yes Optimization Reaction Optimization Check_Conversion->Optimization No Characterization Characterize Product (NMR, HRMS) Product_Isolation->Characterization End End: Optimized Protocol Characterization->End Vary_Reagent Vary Coupling Reagent Optimization->Vary_Reagent Vary_Solvent Vary Solvent Optimization->Vary_Solvent Vary_Base Vary Base Optimization->Vary_Base Vary_Temp Vary Temperature/Time Optimization->Vary_Temp Vary_Reagent->Run_Reaction Vary_Solvent->Run_Reaction Vary_Base->Run_Reaction Vary_Temp->Run_Reaction

Caption: Workflow for the optimization of amide coupling reactions.

Conclusion

Application Notes and Protocols for the Analytical Characterization of 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the key analytical methodologies for the characterization of 2-(2-Aminopyridin-3-yl)acetic acid (CAS No: 101860-97-3), a heterocyclic compound with potential applications in pharmaceutical and chemical research.[1][2] The described protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to ensure the identity, purity, and structural integrity of the compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 101860-97-3[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Purity (Typical) ≥95%[1]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a chemical entity such as this compound.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Final Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (LC-MS) Purification->Mass_Spectrometry Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Data_Analysis Data Analysis & Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Elemental_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Figure 1: General workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound. The following protocol is a starting point and may require optimization.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this compound.[3]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer is recommended.[3]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 270 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation
ParameterExpected Value
Retention Time (t_R) ~ 8-12 min (highly dependent on exact conditions)
Purity (by area %) ≥ 95%
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing robust confirmation of the compound's identity.

Experimental Protocol
  • LC System: Utilize the same LC conditions as described in the HPLC protocol.

  • Mass Spectrometer: A quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is expected to be effective due to the presence of the amino group.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

Data Presentation
ParameterExpected Value
Molecular Ion [M+H]⁺ m/z 153.16
Key Fragment Ions Dependent on fragmentation pattern, likely loss of COOH
Retention Time (t_R) Correlates with HPLC analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.

Experimental Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable acid or base to aid dissolution.

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton analysis.

    • 2D NMR (COSY, HSQC) for establishing connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

Data Presentation (Predicted Chemical Shifts)

¹H NMR (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HPyridine H
~7.2t1HPyridine H
~6.5d1HPyridine H
~5.5s2HNH₂
~3.5s2HCH₂
~12.0br s1HCOOH

¹³C NMR (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~173C=O
~158C-NH₂
~148Pyridine C
~138Pyridine C
~115Pyridine C
~110Pyridine C
~35CH₂

Elemental Analysis for Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.

Experimental Protocol
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A precisely weighed amount (1-3 mg) of the dried sample is required.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Data Presentation
ElementTheoretical %Experimental %
Carbon (C) 55.26%55.10 - 55.40%
Hydrogen (H) 5.30%5.25 - 5.35%
Nitrogen (N) 18.41%18.30 - 18.50%

Logical Relationship Diagram for Analytical Data

The following diagram illustrates how the data from different analytical techniques are integrated to confirm the identity and purity of the target compound.

Data_Integration cluster_methods Analytical Methods cluster_data Generated Data Compound This compound HPLC HPLC Compound->HPLC LCMS LC-MS Compound->LCMS NMR NMR Compound->NMR EA Elemental Analysis Compound->EA Purity Purity > 95% HPLC->Purity Mass Correct Mass [M+H]⁺ = 153.16 LCMS->Mass Structure Correct Structure (¹H, ¹³C shifts) NMR->Structure Composition Correct Elemental Composition EA->Composition Conclusion Confirmed Identity & Purity Purity->Conclusion Mass->Conclusion Structure->Conclusion Composition->Conclusion

Figure 2: Integration of analytical data for confirmation.

References

Application Notes and Protocols for the Analysis of 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Aminopyridin-3-yl)acetic acid is a bifunctional molecule containing both a primary amine and a carboxylic acid group attached to a pyridine scaffold. This structure makes it a valuable building block in medicinal chemistry and drug development.[1][2] Accurate analytical methods are essential for monitoring its purity, stability, and reaction progress. This document provides proposed starting protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are based on established techniques for similar compounds, such as aminopyridines and pyridine carboxylic acids, and serve as a robust foundation for method development and validation.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a precise and reliable technique for the separation and quantification of non-volatile compounds. A reverse-phase method is proposed, which is suitable for the polar nature of this compound. The inclusion of an acid in the mobile phase helps to ensure consistent ionization and sharp peak shapes for the basic aminopyridine moiety.[4][7][8]

Data Presentation: Proposed HPLC Conditions
ParameterProposed Condition
Chromatographic Column Reverse-Phase C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Expected Retention Time To be determined experimentally (estimated 5-10 minutes)
Experimental Protocol: HPLC Analysis
  • Reagent and Solution Preparation:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas by sonication for 15-20 minutes.

    • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in the diluent in a volumetric flask to achieve a theoretical concentration within the linearity range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set up the instrument with the parameters outlined in the table above.

    • Inject the prepared standard solutions and sample solutions.

    • Record the chromatograms and integrate the peak areas to determine the concentration of this compound in the samples by comparing with the calibration curve generated from the standard solutions.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standard Prepare Standard Stock Solution (1 mg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_standard->prep_working inject Inject Samples & Standards (10 µL) prep_working->inject prep_sample Prepare Sample Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->inject equilibrate->inject run_gradient Run Gradient Program (C18 Column, 1.0 mL/min) inject->run_gradient detect UV Detection (254 nm) run_gradient->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and versatile method for the qualitative analysis of organic compounds. It is particularly useful for monitoring reaction progress and assessing the purity of fractions during purification. Due to the polar and amphoteric nature of this compound, a polar mobile phase on a silica gel stationary phase is proposed.[9][10][11]

Data Presentation: Proposed TLC Conditions
ParameterProposed Condition
Stationary Phase Silica Gel 60 F254 pre-coated aluminum plates
Mobile Phase n-Butanol : Acetic Acid : Water (4:1:1, v/v/v)
Application Spot 1-2 µL of a ~1 mg/mL solution in methanol onto the plate
Development Develop in a saturated TLC chamber until the solvent front is ~1 cm from the top of the plate
Visualization 1. UV light (254 nm) 2. Ninhydrin stain (for amino group)[12][13][14] 3. Potassium Permanganate stain (general oxidizing stain)[13]
Expected Rf Value To be determined experimentally (estimated 0.3 - 0.6)
Experimental Protocol: TLC Analysis
  • Reagent and Solution Preparation:

    • Mobile Phase (n-Butanol:Acetic Acid:Water, 4:1:1): In a suitable container, mix 40 mL of n-butanol, 10 mL of glacial acetic acid, and 10 mL of deionized water. Swirl to combine. Prepare fresh daily.

    • Sample Solution (~1 mg/mL): Dissolve a small amount (1-2 mg) of the sample in 1-2 mL of methanol.

    • Ninhydrin Stain: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol. Add 1.5 mL of acetic acid to enhance the reaction.[10][13]

    • Potassium Permanganate (KMnO4) Stain: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water containing 1.25 mL of 10% NaOH.[13]

  • TLC Plate Preparation and Development:

    • Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

    • Using a capillary tube, spot a small amount of the sample solution onto the origin line. Allow the spot to dry completely.

    • Pour a small amount (~0.5 cm depth) of the mobile phase into a TLC developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

    • Allow the solvent to ascend the plate until the solvent front is approximately 1 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. The aromatic pyridine ring should allow the compound to appear as a dark spot against the fluorescent background. Circle the spot(s) with a pencil.

    • Ninhydrin Staining: Dip the plate in the ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun or in an oven at ~100-110°C for a few minutes. Primary amines will appear as purple or pink spots.[10][12][14]

    • KMnO4 Staining: Dip the plate in the potassium permanganate solution. Compounds that can be oxidized (including the amine and potentially the pyridine ring) will appear as yellow-brown spots on a purple background.[13]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization cluster_analysis Analysis prep_sample Prepare Sample Solution (~1 mg/mL in Methanol) spot_plate Spot Sample on Silica Plate prep_sample->spot_plate prep_chamber Saturate TLC Chamber (n-Butanol:AcOH:H2O) develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate view_uv View under UV Light (254 nm) dry_plate->view_uv stain_ninhydrin Stain with Ninhydrin dry_plate->stain_ninhydrin stain_kmno4 Stain with KMnO4 dry_plate->stain_kmno4 calc_rf Calculate Rf Value view_uv->calc_rf stain_ninhydrin->calc_rf stain_kmno4->calc_rf

Caption: Workflow for TLC analysis of this compound.

References

Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidin-7-one-based JAK2 Inhibitors using 2-(2-Aminopyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT signaling pathway is a known driver in the pathogenesis of myeloproliferative neoplasms (MPNs) and various inflammatory diseases. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of JAK2 is a validated and highly pursued therapeutic strategy. The pyrido[2,3-d]pyrimidin-7-one scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This application note details a synthetic protocol for a representative JAK2 inhibitor featuring this core, utilizing the versatile building block, 2-(2-Aminopyridin-3-yl)acetic acid.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. The binding of a cytokine to its receptor induces the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of gene transcription. Constitutive activation of this pathway, often due to mutations such as JAK2-V617F, is a hallmark of several cancers.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription 7. Gene Activation Inhibitor JAK2 Inhibitor (e.g., Pyrido[2,3-d]pyrimidin-7-one) Inhibitor->JAK2_active Inhibition

Caption: The JAK/STAT signaling cascade and the point of intervention for JAK2 inhibitors.

Synthesis of a Representative Pyrido[2,3-d]pyrimidin-7-one JAK2 Inhibitor

The synthesis of the pyrido[2,3-d]pyrimidin-7-one core from this compound can be efficiently achieved through a Gould-Jacobs type reaction, followed by further functionalization to introduce moieties that enhance potency and selectivity for the JAK2 kinase. This section outlines a representative synthetic scheme.

Experimental Workflow

Synthesis_Workflow Start This compound Esterification Esterification (MeOH, H2SO4) Start->Esterification Intermediate1 Methyl 2-(2-aminopyridin-3-yl)acetate Esterification->Intermediate1 Cyclization Cyclocondensation (Diethyl ethoxymethylenemalonate, heat) Intermediate1->Cyclization Intermediate2 Pyrido[2,3-d]pyrimidin-7-one Core Cyclization->Intermediate2 Functionalization Functionalization (e.g., Suzuki Coupling) Intermediate2->Functionalization FinalProduct Final JAK2 Inhibitor Functionalization->FinalProduct

Developing Structure-Activity Relationships (SAR) with "2-(2-Aminopyridin-3-yl)acetic acid" Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing structure-activity relationships (SAR) for analogs of "2-(2-Aminopyridin-3-yl)acetic acid." This scaffold is a versatile starting point for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[1] The protocols outlined below cover the synthesis, purification, characterization, and biological evaluation of these analogs to establish a robust SAR profile, guiding lead optimization efforts in drug discovery.

Introduction

The 2-aminopyridine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] Analogs of "this compound" are of particular interest as they can be systematically modified at several positions to explore the chemical space and optimize their interaction with biological targets. This application note will focus on the development of these analogs as potential inhibitors of key signaling kinases, such as Janus Kinase 2 (JAK2) and c-Jun N-terminal Kinase (JNK), which are implicated in various inflammatory diseases and cancers.

Synthesis of "this compound" Analogs

A general synthetic approach for creating a library of "this compound" analogs is outlined below. This multi-step synthesis allows for the introduction of diverse substituents on the pyridine ring, the amino group, and the acetic acid side chain.

Protocol 1: General Synthesis of "this compound" Analogs

Objective: To synthesize a series of "this compound" analogs with modifications at the pyridine ring (R1), the amino group (R2), and the carboxylic acid moiety (R3).

Materials:

  • Substituted 2-amino-3-methylpyridines

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Sodium cyanide (NaCN)

  • Appropriate electrophiles for N-alkylation/arylation (e.g., alkyl halides, arylboronic acids)

  • Reagents for esterification or amidation (e.g., alcohols, amines, coupling agents like HATU)

  • Appropriate solvents (e.g., DMF, DMSO, Dioxane)

  • Palladium catalysts (for cross-coupling reactions)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Bromination of the Methyl Group:

    • Dissolve the starting substituted 2-amino-3-methylpyridine in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like Azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude 3-(bromomethyl)-2-aminopyridine derivative.

  • Cyanation:

    • Dissolve the crude brominated product in a polar aprotic solvent like DMSO.

    • Add sodium cyanide (NaCN) and stir the reaction at room temperature until completion (monitor by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-(2-aminopyridin-3-yl)acetonitrile analog.

  • Hydrolysis to Acetic Acid:

    • Hydrolyze the acetonitrile derivative to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing in 6M HCl or 6M NaOH).

    • Neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.

  • Diversification of the Scaffold:

    • N-Functionalization (R2): The 2-amino group can be functionalized via reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation.

    • Pyridine Ring Functionalization (R1): If the starting 2-amino-3-methylpyridine is substituted with a halogen, further diversification can be achieved through cross-coupling reactions like Suzuki or Sonogashira couplings.

    • Carboxylic Acid Modification (R3): The acetic acid moiety can be converted to esters or amides using standard coupling procedures.

Purification and Characterization:

  • Purify all synthesized compounds using column chromatography or preparative HPLC.

  • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Synthetic workflow for analog generation.

Biological Evaluation: Kinase Inhibition Assays

The synthesized analogs can be screened for their inhibitory activity against a panel of kinases to determine their potency and selectivity. Below are protocols for in vitro kinase inhibition assays.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., JAK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a target kinase (e.g., JAK2).

Materials:

  • Purified recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

    • Transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution by diluting the JAK2 enzyme and the peptide substrate in the kinase assay buffer.

    • Add the kinase/substrate solution to each well of the assay plate.

    • Allow the plate to incubate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation and Detection:

    • Incubate the plate at room temperature for 1-2 hours.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: adding an ADP-Glo™ reagent to stop the kinase reaction and deplete unused ATP, followed by adding a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow for In Vitro Kinase Inhibition Assay start Prepare Serial Dilutions of Test Compounds dispense Dispense Compounds into 384-well Plate start->dispense add_kinase Add Kinase/Substrate Solution dispense->add_kinase incubate1 Incubate for Compound Binding add_kinase->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate for Kinase Reaction add_atp->incubate2 stop_reaction Stop Reaction and Detect ADP (e.g., ADP-Glo™) incubate2->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze Data Analysis: Calculate IC50 read_plate->analyze end Determine Compound Potency analyze->end

Workflow for a kinase inhibition assay.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays will be used to establish a structure-activity relationship. The following is a hypothetical SAR table for a series of "this compound" analogs targeting JAK2.

Table 1: Hypothetical SAR Data for "this compound" Analogs as JAK2 Inhibitors

Compound IDR1 (at C5 of Pyridine)R2 (at 2-Amino)R3 (at Acetic Acid)JAK2 IC50 (nM)
Lead Compound HHOH500
Analog 1 ClHOH250
Analog 2 OCH₃HOH600
Analog 3 HCH₃OH450
Analog 4 HPhenylOH150
Analog 5 HHNH₂800
Analog 6 HHNH-Phenyl300
Analog 7 ClPhenylOH50
Analog 8 ClPhenylNH-Phenyl100

From this hypothetical data, several SAR trends can be inferred:

  • Substitution at R1: A small electron-withdrawing group like chlorine at the C5 position of the pyridine ring appears to be beneficial for activity (Analog 1 vs. Lead). A bulky electron-donating group like methoxy is detrimental (Analog 2).

  • Substitution at R2: N-alkylation has a modest effect (Analog 3), while N-arylation significantly improves potency (Analog 4). This suggests a potential hydrophobic pocket that can be occupied by the phenyl group.

  • Modification at R3: Converting the carboxylic acid to a primary amide is detrimental to activity (Analog 5). However, a phenylamide is better tolerated than the primary amide (Analog 6).

  • Combined Effects: Combining beneficial substitutions, such as a chlorine at R1 and a phenyl group at R2, leads to a significant enhancement in potency (Analog 7).

Signaling Pathway Analysis

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular effects of the inhibitors.

JAK2 Signaling Pathway

The JAK2/STAT signaling pathway is a key cascade in cytokine signaling. Upon cytokine binding to its receptor, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene transcription. Inhibition of JAK2 by "this compound" analogs would block this cascade, preventing the downstream effects of cytokine signaling.[2][3]

G JAK2/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation p_jak2 P-JAK2 jak2->p_jak2 Autophosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak2->stat Phosphorylation dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 2-Aminopyridine Analog inhibitor->jak2 Inhibition

Inhibition of the JAK2/STAT pathway.
JNK Signaling Pathway

The JNK signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various stress signals and inflammatory cytokines.[4][5][6] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and JNK itself (a MAPK). Activated JNK phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[4][6]

G JNK Signaling Pathway stress Stress Stimuli (e.g., Cytokines, UV) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k map2k MAP2K (MKK4/7) map3k->map2k Phosphorylation jnk JNK map2k->jnk Phosphorylation cjun c-Jun jnk->cjun Phosphorylation nucleus Nucleus cjun->nucleus Translocation gene Gene Expression (Apoptosis, Inflammation) nucleus->gene inhibitor 2-Aminopyridine Analog inhibitor->jnk Inhibition

Inhibition of the JNK signaling pathway.

Conclusion

This document provides a comprehensive framework for the systematic development of structure-activity relationships for "this compound" analogs. By following the detailed protocols for synthesis and biological evaluation, researchers can efficiently generate and analyze data to guide the rational design of potent and selective kinase inhibitors. The visualization of synthetic workflows and signaling pathways further aids in the understanding and strategic planning of drug discovery projects centered around this promising chemical scaffold.

References

Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug development, enabling the identification of novel lead compounds through the screening of low molecular weight fragments. This document provides detailed application notes and protocols for the use of 2-(2-Aminopyridin-3-yl)acetic acid as a versatile fragment in FBDD campaigns. Its bifunctional nature, possessing both a hydrogen bond donor/acceptor in the 2-aminopyridine moiety and a carboxylic acid group, makes it an attractive starting point for the development of inhibitors for various biological targets, particularly kinases and proteases. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented below. These properties align well with the "Rule of Three," a common guideline for fragment library composition.

PropertyValueSource
CAS Number 101860-97-3N/A
Molecular Formula C₇H₈N₂O₂N/A
Molecular Weight 152.15 g/mol N/A
XLogP3 0.2N/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 4N/A
Rotatable Bonds 2N/A

Application in FBDD Workflow

The utility of this compound can be assessed through a standard FBDD workflow. This involves primary screening to identify binding, followed by secondary validation and structural studies to understand the binding mode and guide fragment elaboration.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_elaboration Structural Biology & Elaboration Thermal_Shift Thermal Shift Assay (TSA) ITC Isothermal Titration Calorimetry (ITC) Thermal_Shift->ITC Identified Hits SPR Surface Plasmon Resonance (SPR) SPR->ITC Identified Hits X_Ray X-Ray Crystallography ITC->X_Ray Confirmed Binders NMR NMR Spectroscopy NMR->X_Ray Binding Site Mapping SAR Structure-Activity Relationship (SAR) X_Ray->SAR Co-crystal Structure

Figure 1: FBDD workflow for this compound.

Experimental Protocols

Detailed protocols for key biophysical assays are provided below. These are generalized protocols and may require optimization based on the specific protein target.

Thermal Shift Assay (TSA) for Primary Screening

TSA is a rapid and cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.[3][4][5][6]

Materials:

  • Target protein (e.g., 0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (100 mM stock in DMSO)

  • 384-well PCR plates

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final dye concentration is typically 5x.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add this compound to the wells to a final concentration of 1-10 mM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of the fragment indicates binding.

Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free technique used to confirm binding and determine binding kinetics and affinity.[1][7][8][9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • Running buffer (e.g., HBS-EP+)

  • This compound solutions of varying concentrations

Protocol:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM).

  • Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the steady-state or kinetic data to determine the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[10][11][12][13][14]

Materials:

  • ITC instrument (e.g., MicroCal)

  • Target protein (e.g., 10-50 µM in the cell)

  • This compound (e.g., 100-500 µM in the syringe)

  • Dialysis buffer

Protocol:

  • Thoroughly dialyze the protein against the ITC running buffer. Dissolve the fragment in the final dialysis buffer.

  • Load the protein into the sample cell and the fragment solution into the injection syringe.

  • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

NMR Spectroscopy for Binding Site Mapping

NMR spectroscopy can confirm binding and provide information about the location of the binding site on the protein.[15][16][17]

Materials:

  • ¹⁵N-labeled target protein

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, 10% D₂O, pH 6.5)

  • This compound

  • NMR spectrometer

Protocol:

  • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Add a stock solution of this compound to the protein sample to a final concentration where binding is expected.

  • Acquire another ¹H-¹⁵N HSQC spectrum.

  • Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks indicate that the corresponding residues are in or near the binding site of the fragment.

Illustrative Quantitative Data

The following table presents hypothetical binding data for this compound against a representative kinase target. This data is for illustrative purposes to demonstrate how results can be presented and is typical for a fragment hit.

AssayParameterResult
TSA ΔTm+ 3.5 °C
SPR KD450 µM
ITC KD520 µM
ΔH-8.2 kcal/mol
-TΔS-2.5 kcal/mol
n (stoichiometry)0.95

Signaling Pathway Context and Fragment Elaboration

The 2-aminopyridine scaffold is a common feature in kinase inhibitors. The diagram below illustrates a generic kinase signaling pathway that can be targeted by inhibitors developed from this fragment.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Transcription Gene Transcription Substrate->Transcription Regulates Inhibitor 2-Aminopyridine Derivative Inhibitor->Kinase1

Figure 2: Generic kinase signaling pathway targeted by 2-aminopyridine derivatives.

Once the binding of this compound is confirmed and its binding mode is elucidated by X-ray crystallography, a structure-guided elaboration strategy can be employed. The acetic acid moiety provides a clear vector for synthetic modification to explore nearby pockets in the binding site and improve potency and selectivity. The aminopyridine core can engage in key hydrogen bonding interactions with the target protein, a common binding motif for this scaffold.[18][19]

Conclusion

This compound is a valuable fragment for FBDD campaigns due to its favorable physicochemical properties and the proven utility of the 2-aminopyridine scaffold in medicinal chemistry. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Successful identification and validation of its binding to a target protein can provide an excellent starting point for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: A prevalent and effective method involves a two-step synthesis starting from 2-amino-3-methylpyridine. This pathway includes the side-chain halogenation of 2-amino-3-methylpyridine, followed by cyanation to yield 2-(2-aminopyridin-3-yl)acetonitrile, which is then hydrolyzed to the final product. An alternative route starts from 2-amino-3-pyridinecarboxaldehyde.

Q2: My overall yield is low. Which step is the most critical to optimize?

A2: Each step presents unique challenges, but the hydrolysis of the nitrile intermediate, 2-(2-aminopyridin-3-yl)acetonitrile, to the final carboxylic acid can be a significant bottleneck. Incomplete hydrolysis or the formation of side products during this step can substantially lower the overall yield. Optimization of reaction time, temperature, and acid/base concentration is crucial.

Q3: I am observing a significant amount of an intermediate amide during the final hydrolysis step. How can I drive the reaction to completion?

A3: The formation of the amide is a common intermediate in nitrile hydrolysis.[1] To promote complete conversion to the carboxylic acid, you can try the following:

  • Increase Reaction Time: Prolonging the reaction time at a suitable temperature can facilitate the hydrolysis of the amide.

  • Increase Reagent Concentration: Using a higher concentration of the acid or base catalyst can accelerate the second hydrolysis step.

  • Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for amide hydrolysis. However, be cautious of potential side reactions at higher temperatures.

Q4: What are the recommended storage conditions for the intermediate, 2-(2-Aminopyridin-3-yl)acetonitrile?

A4: For long-term storage, it is recommended to keep 2-(2-Aminopyridin-3-yl)acetonitrile at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at room temperature is acceptable.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile (Nitrile Intermediate)
Potential Cause Recommended Solution
Inefficient Bromination of 2-Amino-3-methylpyridine - Ensure the use of a fresh radical initiator (e.g., AIBN or benzoyl peroxide).- Maintain a consistent reflux temperature.- Use an inert atmosphere to prevent side reactions.
Incomplete Cyanation - Use a dry, polar aprotic solvent like DMSO to ensure the solubility of the cyanide salt.- Ensure the sodium or potassium cyanide is finely powdered and dry.- Monitor the reaction by TLC to ensure the complete consumption of the starting brominated pyridine.
Side Product Formation - Control the stoichiometry of N-Bromosuccinimide (NBS) to avoid di-bromination.- During cyanation, maintain a controlled temperature to minimize side reactions.
Problem 2: Low Yield or Stalled Reaction during Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile
Potential Cause Recommended Solution
Incomplete Hydrolysis (Amide Intermediate Observed) - Acidic Conditions: Increase the concentration of the acid (e.g., from 6M to 12M HCl) and/or extend the reflux time.- Basic Conditions: Use a higher concentration of base (e.g., 20-40% NaOH) and ensure the reaction is heated sufficiently to drive the hydrolysis of the amide.
Degradation of Starting Material or Product - The aminopyridine ring can be sensitive to harsh acidic or basic conditions and high temperatures.[1]- Attempt the hydrolysis under milder conditions for a longer duration.- Monitor the reaction progress closely by TLC or HPLC to identify the optimal reaction time before significant degradation occurs.
Poor Solubility of the Nitrile Starting Material - Ensure adequate solvent is used to fully dissolve the starting material, especially at the beginning of the reaction. Co-solvents may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile from 2-Amino-3-methylpyridine

This two-step protocol is adapted from established synthetic transformations.[2][3]

Step 1: Bromination of 2-Amino-3-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Reflux the mixture under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Cyanation of 2-Amino-3-(bromomethyl)pyridine

  • Reaction Setup: Dissolve the crude 2-amino-3-(bromomethyl)pyridine (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Carefully add sodium cyanide (1.2 eq) portion-wise to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(2-aminopyridin-3-yl)acetonitrile.

Protocol 2: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile to this compound

Two common methods for nitrile hydrolysis are presented below. Optimization may be required to achieve the best yields.

Method A: Acidic Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend 2-(2-aminopyridin-3-yl)acetonitrile (1.0 eq) in 6M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction should become homogeneous as it progresses. Monitor by TLC or HPLC for the disappearance of the starting material and the intermediate amide.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

  • Isolation: Adjust the pH of the solution to approximately 3-4 with a concentrated solution of sodium hydroxide. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Method B: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend 2-(2-aminopyridin-3-yl)acetonitrile (1.0 eq) in a 20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 6-10 hours. Monitor the reaction for the evolution of ammonia gas (use wet litmus paper) and by TLC/HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

  • Isolation: Carefully acidify the solution with concentrated hydrochloric acid to a pH of 3-4.

  • Purification: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for 2-(2-Aminopyridin-3-yl)acetonitrile

Condition Reagents Temperature (°C) Time (h) Expected Yield (%) Key Considerations
Acidic 6M HCl100-1108-1260-75Potential for degradation at elevated temperatures. Amide intermediate may be observed.
Basic 20% NaOH100-1106-1065-80Evolution of ammonia gas. Careful pH adjustment is critical for product precipitation.

Note: The expected yields are estimates based on typical nitrile hydrolysis reactions and may vary depending on the specific experimental conditions and scale.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of Nitrile Intermediate cluster_1 Step 2: Hydrolysis A 2-Amino-3-methylpyridine B Bromination (NBS, AIBN) A->B C 2-Amino-3-(bromomethyl)pyridine B->C D Cyanation (NaCN, DMSO) C->D E 2-(2-Aminopyridin-3-yl)acetonitrile D->E F Hydrolysis (Acidic or Basic) E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Hydrolysis Start Low Yield in Hydrolysis Step Check_Completion Is the reaction complete? (TLC/HPLC analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time Increase reagent concentration Increase temperature Incomplete->Action_Incomplete Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products Yes Check_Side_Products->Side_Products Yes No_Side_Products No Check_Side_Products->No_Side_Products No Action_Side_Products Use milder conditions Monitor reaction closely Optimize work-up pH Side_Products->Action_Side_Products Action_No_Side_Products Optimize purification method (e.g., recrystallization solvent) No_Side_Products->Action_No_Side_Products

Caption: Troubleshooting decision tree for the hydrolysis step.

References

Technical Support Center: Purification of Crude "2-(2-Aminopyridin-3-yl)acetic acid" by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "2-(2-Aminopyridin-3-yl)acetic acid" by recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of "this compound".

Q1: The compound is not dissolving in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable for your compound at the concentration and temperature you are using.

  • Solution 1: Increase the volume of the solvent. Add the solvent in small increments to the heated mixture until the compound fully dissolves. Be mindful that using a large excess of solvent can significantly reduce your final yield.[1][2]

  • Solution 2: Try a different solvent. "this compound" is a polar, zwitterionic compound. Polar solvents like ethanol, methanol, or a mixture of ethanol and water are likely to be more effective. Based on solubility data for similar compounds, ethanol or methanol are good starting points.

  • Solution 3: Consider a solvent mixture. If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water or a non-polar solvent like hexanes) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Q2: The compound has dissolved, but no crystals form upon cooling.

A2: This is a common issue often caused by either using too much solvent or the solution being supersaturated.

  • Solution 1: Reduce the solvent volume. If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.[1]

  • Solution 2: Induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure "this compound", add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

    • Lower the temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]

Q3: The compound "oils out" instead of forming solid crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly.

  • Solution 1: Add more solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.

  • Solution 2: Modify the solvent system. If using a mixed solvent system, you may have added too much of the "poor" solvent. Reheat the mixture, add more of the "good" solvent until the solution is clear, and then cool slowly.

  • Solution 3: Slower cooling. Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling out.

Q4: The recrystallized product is colored, even though the pure compound should be colorless or off-white.

A4: The color is likely due to the presence of colored impurities.

  • Solution: Use activated charcoal. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use too much charcoal, as it can also adsorb your desired compound and reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing "this compound"?

Q2: What are the potential impurities in my crude "this compound"?

A2: Impurities can originate from the starting materials, side reactions, or subsequent degradation. If the synthesis starts from 2-amino-3-methylpyridine, potential impurities could include:

  • Unreacted 2-amino-3-methylpyridine.

  • Over-oxidized products if the acetic acid side chain is formed by oxidation.

  • Byproducts from the reagents used to introduce the acetic acid moiety.

  • Polymeric materials or colored degradation products.

Q3: How can I improve the yield of my recrystallization?

A3: Low yield is often a result of using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

  • Allow the solution to cool slowly to maximize the formation of pure crystals.

  • Ensure your filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing in the funnel.

Q4: My compound is zwitterionic. Does this affect the recrystallization process?

A4: Yes, the zwitterionic nature of "this compound" influences its solubility. Zwitterions are often highly crystalline and may have limited solubility in many organic solvents. They tend to be more soluble in polar protic solvents like water, methanol, and ethanol. Recrystallization is often successful from water-alcohol mixtures.

Experimental Protocol: Recrystallization of "this compound"

This protocol is a general guideline and may require optimization based on the purity of the crude material.

1. Solvent Selection:

  • Place a small amount of the crude "this compound" (approx. 20-30 mg) into a test tube.
  • Add a few drops of a test solvent (e.g., ethanol).
  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
  • Gently heat the test tube. The compound should dissolve completely in the hot solvent.
  • Allow the test tube to cool to room temperature and then in an ice bath. A good amount of crystalline precipitate should form.
  • Repeat this process with other potential solvents (e.g., methanol, water, ethanol/water mixtures) to find the optimal solvent or solvent system.

2. Recrystallization Procedure:

  • Place the crude "this compound" in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while heating the flask on a hot plate. Continue adding the hot solvent in small portions until the compound just dissolves.
  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
  • (Optional: Hot Filtration) If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
  • To maximize the yield, place the flask in an ice bath for about 30 minutes.
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Table 1: Estimated Solubility of "this compound" and Related Compounds.

Solvent"this compound" (Estimated)4-Aminopyridine-2-carboxylic acidNicotinic Acid
WaterSparingly soluble to solubleSolubleSoluble
EthanolSolubleSolubleSoluble
MethanolSolubleSolubleSoluble
AcetoneSparingly solubleSolubleSoluble
Ethyl AcetatePoorly soluble-Poorly soluble
HexaneInsoluble-Insoluble

Note: The solubility data for "this compound" is estimated based on its structural similarity to other aminopyridine carboxylic acids. Experimental verification is recommended.

Mandatory Visualization

Recrystallization_Troubleshooting start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved not_dissolved Issue: Not Dissolving dissolved->not_dissolved No cool Cool slowly to room temperature dissolved->cool Yes add_more_solvent Add more hot solvent not_dissolved->add_more_solvent Solution 1 change_solvent Try a different polar solvent (e.g., Ethanol, Methanol) not_dissolved->change_solvent Solution 2 add_more_solvent->dissolve change_solvent->dissolve crystals_form Crystals Formed? cool->crystals_form no_crystals Issue: No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out Issue: 'Oiling Out' crystals_form->oiling_out Oiled Out induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization Solution 1 reduce_volume Reduce solvent volume (evaporate) and re-cool no_crystals->reduce_volume Solution 2 induce_crystallization->cool reduce_volume->cool pure_product End: Pure Product filter_dry->pure_product reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of "this compound".

Experimental_Workflow start Start: Crude Product add_solvent Add minimal hot solvent (e.g., Ethanol) start->add_solvent optional_decolorize Optional: Add activated charcoal and perform hot filtration add_solvent->optional_decolorize cool_solution Allow to cool slowly to room temperature add_solvent->cool_solution If no decolorization needed optional_decolorize->cool_solution ice_bath Cool in ice bath to maximize yield cool_solution->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with cold solvent filter->wash dry Dry crystals under vacuum wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the recrystallization of "this compound".

References

column chromatography parameters for "2-(2-Aminopyridin-3-yl)acetic acid" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "2-(2-Aminopyridin-3-yl)acetic acid" using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: The primary challenges stem from the compound's amphoteric nature, possessing both a basic aminopyridine moiety and an acidic carboxylic acid group. This can lead to strong interactions with the stationary phase, resulting in poor separation, peak tailing, and potential decomposition on acidic silica gel.

Q2: Which stationary phase is most suitable for the purification?

A2: Standard silica gel can be used, but due to the compound's basicity, tailing can be an issue. To mitigate this, deactivated silica gel or the addition of a basic modifier to the mobile phase is recommended. For challenging separations, alternative stationary phases like neutral or basic alumina, or even amine-functionalized silica, could be beneficial.[1][2][3] Reversed-phase chromatography on a C18 column is also a viable option, particularly for analytical purposes, and can be adapted for preparative scale.[4]

Q3: How can I determine the optimal mobile phase for my separation?

A3: Thin-Layer Chromatography (TLC) is an essential first step to screen for an effective solvent system.[5] Aim for an Rf value between 0.2 and 0.4 for the target compound to ensure good separation on the column. Start with a binary solvent system and gradually increase polarity. For normal-phase chromatography, combinations like Dichloromethane/Methanol or Ethyl Acetate/Methanol are good starting points.[5]

Q4: My compound is streaking/tailing on the TLC plate and column. What can I do?

A4: Tailing is common for amines and carboxylic acids on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape.[3][5]

Q5: Should I use normal-phase or reversed-phase chromatography?

A5: The choice depends on the impurities you are trying to remove. Normal-phase chromatography (e.g., silica gel) is often used for less polar impurities. Reversed-phase chromatography (e.g., C18) is effective for separating polar compounds and may be a good alternative if normal-phase fails to provide adequate separation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC to achieve an Rf of 0.2-0.4 for the desired compound.[5] Consider a different solvent system, for example, incorporating toluene for aromatic compounds.[2]
Overloaded column.Reduce the amount of crude material loaded onto the column. A general rule is 1:20 to 1:100 ratio of compound to silica gel by weight.
Compound Stuck on Column Compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol and a small amount of ammonia may be necessary.[1]
Compound decomposed on the silica gel.Test the stability of your compound on silica using a 2D TLC.[1] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Tailing of the Compound Peak Strong interaction between the basic amine and acidic silica gel.Add a basic modifier such as triethylamine (0.1-1%) or a few drops of ammonia to the mobile phase to improve peak shape.[5]
No Compound Eluted Incorrect mobile phase composition.Double-check the solvent mixture. It's possible the polarity is too low or the solvents were mixed incorrectly.[1]
Compound is not stable on the stationary phase.As mentioned above, test for stability and consider alternative stationary phases.[1]
Co-elution of Impurities Similar polarity of the compound and impurities.Try a different solvent system or a different stationary phase (e.g., switch from normal-phase to reversed-phase).

Experimental Protocols & Parameters

Given the zwitterionic potential of this compound, both normal-phase and reversed-phase chromatography are plausible purification strategies. The following tables outline suggested starting parameters.

Normal-Phase Column Chromatography
Parameter Recommendation
Stationary Phase Silica gel (60-120 or 100-200 mesh)
Mobile Phase (Eluent) Gradient of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Methanol.[5] Start with a low percentage of MeOH and gradually increase. A common starting point is 1-5% MeOH in DCM.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA) or Ammonium Hydroxide to minimize tailing.[3][5]
Sample Loading Dry loading is recommended for polar compounds. Dissolve the crude product in a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[6]
Fraction Monitoring Thin-Layer Chromatography (TLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Analytical Scale Example

While this is an analytical method for a related compound, the principles can be adapted for preparative purification.

Parameter Value (based on a similar compound) [4]
Stationary Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02M Ammonium Formate (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 240 nm

Purification Workflow

Purification_Workflow Troubleshooting Workflow for Column Chromatography start Start: Crude Product tlc Develop TLC with different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes) start->tlc check_rf Is Rf between 0.2-0.4 and separation good? tlc->check_rf run_column Run Column Chromatography check_rf->run_column Yes troubleshoot Troubleshoot check_rf->troubleshoot No monitor_fractions Monitor fractions by TLC run_column->monitor_fractions pure_product Combine pure fractions & Evaporate Solvent monitor_fractions->pure_product end End: Pure Product pure_product->end poor_sep Poor Separation troubleshoot->poor_sep tailing Streaking/Tailing troubleshoot->tailing no_elution Compound Stuck troubleshoot->no_elution change_solvent Try different solvent system poor_sep->change_solvent add_modifier Add base modifier (TEA/NH3) to eluent tailing->add_modifier no_elution->change_solvent change_stationary_phase Consider alternative stationary phase (Alumina, Amine-Silica) no_elution->change_stationary_phase add_modifier->tlc change_solvent->tlc change_stationary_phase->tlc

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

common side reactions in the synthesis of 2-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminopyridine derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic procedures.

Section 1: The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine derivatives.[1] While effective, it is often performed under harsh conditions and can be prone to several side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: My Chichibabin reaction is producing a significant amount of the 4-aminopyridine isomer. How can I improve regioselectivity for the 2-position?

A1: The formation of the 4-isomer is a known side reaction in Chichibabin chemistry.[2] Nucleophilic attack occurs at both the C2 and C4 positions because the anionic intermediate (a Meisenheimer-like adduct) is stabilized when the negative charge is placed on the electronegative ring nitrogen.[3][4] While attack at C2 is generally favored, the conditions can influence the ratio.

  • Troubleshooting Steps:

    • Temperature Control: Traditional conditions often use high temperatures in solvents like toluene or xylene.[2] Lowering the reaction temperature, for instance by using liquid ammonia as a solvent, can sometimes improve selectivity for the 2-position.[1]

    • Steric Hindrance: If your pyridine substrate has a substituent at the 3- or 5-position, this can sterically hinder attack at the 2-position, potentially increasing the proportion of the 4-amino product. In such cases, an alternative synthetic route may be necessary.

Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my starting material. What is causing this?

A2: Dimerization is a competing side reaction, particularly with substituted pyridines under high heat.[1] For example, reacting 4-tert-butylpyridine with sodium amide in heated xylene can yield as much as 89% of the dimer product (4,4'-di-tert-butyl-2,2'-bipyridine) and only 11% of the desired 2-amino product.[1]

  • Mitigation Strategy: This side reaction is highly dependent on the substrate and conditions. If dimerization is the major pathway, consider an alternative synthetic method such as a Buchwald-Hartwig amination of the corresponding 2-halopyridine.

Q3: The reaction mixture turns a deep red/brown color, but upon workup, the yield of 2-aminopyridine is low. What does the color indicate?

A3: The characteristic red color is a positive sign, as it indicates the formation of the anionic σ-adduct intermediate.[1] A low yield upon workup, despite the color formation, suggests an issue with the subsequent elimination or workup steps.

  • Troubleshooting Workflow:

    • Hydride Elimination: The reaction requires the elimination of a hydride ion (H⁻) to restore aromaticity.[1][5] This hydride then reacts with an acidic proton source (like ammonia or the aminopyridine product) to evolve hydrogen gas, driving the reaction forward.[3] Ensure your sodium amide is of high quality and the reaction is sufficiently heated to facilitate this step.

    • Aqueous Workup: The final neutral 2-aminopyridine is formed upon acidic workup.[1] Ensure the workup is performed correctly to protonate the sodium salt of the product.

Reaction Mechanism Overview

The following diagram illustrates the accepted addition-elimination mechanism for the Chichibabin reaction, highlighting the key intermediate.

cluster_start Step 1: Nucleophilic Attack cluster_elim Step 2: Elimination & Aromatization cluster_workup Step 3: Workup Py Pyridine Intermediate Anionic σ-adduct (Meisenheimer Adduct) Py->Intermediate + NH₂⁻ Amide NaNH₂ Product_Salt Sodium 2-aminopyridide Intermediate->Product_Salt - H⁻ H2 H₂ Gas Product_Salt->H2 + H⁺ source Final_Product 2-Aminopyridine Product_Salt->Final_Product + H₃O⁺

Caption: Mechanism of the Chichibabin Reaction.
Section 2: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for coupling amines with 2-halopyridines.[6] However, the unique properties of pyridine substrates present specific challenges.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a 2-bromopyridine is giving a very low yield, and I'm recovering most of my starting material. What is the most likely cause?

A1: The most common issue with this specific transformation is catalyst poisoning . The pyridine nitrogen atom can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[7]

  • Troubleshooting Steps:

    • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, RuPhos, SPhos) are designed to promote the desired reductive elimination step and resist poisoning. If you are using a less bulky ligand like PPh₃, switching to a more appropriate one is the first step.

    • Catalyst Precursor: Using a pre-formed catalyst (e.g., an XPhos palladacycle) can sometimes give more consistent results than generating the active Pd(0) species in situ.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[7] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using properly degassed solvents.

Q2: My reaction starts, but then stalls. Analysis by LC-MS shows some product, remaining starting material, and a hydrodehalogenated byproduct (where the halogen is replaced by hydrogen). What happened?

A2: This points to two potential competing side reactions: catalyst decomposition and hydrodehalogenation.

  • Catalyst Decomposition: Indicated by the formation of a fine black precipitate (palladium black), this means the catalyst has fallen out of the catalytic cycle.[7] This can be caused by excessive heat or impurities.

    • Solution: Lower the reaction temperature. While heat is required, temperatures above 120°C can accelerate decomposition.[7] Ensure all reagents and solvents are pure.

  • Hydrodehalogenation: This is a known side reaction where the aryl halide is reduced instead of aminated.[6] It can arise from β-hydride elimination from the palladium-amide intermediate.

    • Solution: The choice of base and solvent can influence this pathway. Ensure you are using a non-protic, strong base like NaOtBu or LHMDS.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

This decision tree provides a systematic approach to diagnosing low-yield issues.

Start Low Yield Observed Check_Color Is Palladium Black visible? Start->Check_Color Check_Inert Was inert atmosphere rigorous? Check_Color->Check_Inert No Sol_Decomp Catalyst Decomposition: - Lower Temperature - Check Reagent Purity Check_Color->Sol_Decomp Yes Check_Ligand Is ligand appropriate? (e.g., XPhos, RuPhos) Check_Inert->Check_Ligand Yes Sol_Inert Catalyst Oxidation: - Improve degassing - Use glovebox Check_Inert->Sol_Inert No Check_Byproduct Hydrodehalogenation byproduct observed? Check_Ligand->Check_Byproduct Yes Sol_Ligand Catalyst Poisoning: - Screen sterically hindered ligands Check_Ligand->Sol_Ligand No Sol_Byproduct Side Reaction: - Re-evaluate base/solvent system - Ensure anhydrous conditions Check_Byproduct->Sol_Byproduct Yes Success Yield Improved Check_Byproduct->Success No / Resolved Sol_Decomp->Success Sol_Inert->Success Sol_Ligand->Success Sol_Byproduct->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Quantitative Data: Ligand Effect on Regioselectivity

In cases of di-substituted pyridines, the ligand can influence which site reacts. For instance, in the amination of 2,4-dichloropyridine, selectivity is crucial.

Catalyst SystemC2:C4 Selectivity RatioTemperature (°C)Reference
Pd₂ (dba)₃ / Xantphos20:1 to 50:1100[8]
Pd(PPh₃)₄3:1 (C6 vs C3 on 3,6-dichloropyridazine)100[8]
Table comparing catalyst effects on regioselectivity. Note: Data for dichloropyridazine is used as a proxy to illustrate the principle of ligand-controlled selectivity.[8]
Section 3: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a common method for synthesizing 2-aminopyridines from 2-halopyridines, especially when the ring is activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism.[9]

Frequently Asked Questions (FAQs)

Q1: Why does my SNAr reaction with a 2-chloropyridine not proceed, even at high temperatures?

A1: Unlike typical SNAr on nitro-substituted benzene rings, the pyridine nitrogen itself provides the activation. However, this activation is often modest.[3]

  • Troubleshooting Steps:

    • Leaving Group: The reactivity order for the leaving group (halide) can be F > Cl > Br > I. A 2-fluoropyridine is significantly more reactive than a 2-chloropyridine. If possible, switching to a better leaving group can facilitate the reaction.

    • Activation: The reaction can be accelerated by converting the pyridine to a pyridinium salt.[10][11] N-alkylation or N-oxidation makes the ring much more electron-deficient and thus more susceptible to nucleophilic attack at the 2- and 4-positions.[11] A one-pot procedure using PyBroP to activate pyridine-N-oxides for amination has been reported as a mild alternative.[12]

    • Solvent: A polar aprotic solvent (e.g., DMSO, DMF) is typically required to stabilize the charged Meisenheimer intermediate and facilitate the reaction.

Q2: I am using a 2,4-dihalopyridine and getting a mixture of 2-amino and 4-amino products. How can I control the selectivity?

A2: Nucleophilic attack is favored at both the 2- and 4-positions.[4] Achieving high selectivity can be challenging and often depends on a combination of steric and electronic factors.

  • Control Strategies:

    • Sterics: A bulky nucleophile may preferentially attack the less-hindered position.

    • Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, which could be one isomer over the other.

    • Catalysis: For dihalopyridines, a transition-metal-catalyzed approach like the Buchwald-Hartwig amination often provides superior regioselectivity compared to SNAr.[8] As shown in the table above, specific palladium-ligand systems can strongly favor amination at the C2 position of 2,4-dichloropyridine.[8]

Experimental Protocols
Protocol 1: General Procedure for Acetylation of 2-Aminopyridine

This protocol is for a common derivatization and can be used to troubleshoot purity issues related to unreacted starting material.

  • Setup: In a flask equipped with a magnetic stirrer and a water bath, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane).[13]

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. The reaction is exothermic.[13]

  • Temperature Control: Maintain the internal temperature at a controlled setpoint, for example, 45°C, using the water bath.[13]

  • Monitoring: Stir the mixture for 2.5 hours, monitoring the disappearance of the 2-aminopyridine spot by Thin Layer Chromatography (TLC).[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice water with vigorous stirring to precipitate the product.[13]

  • Isolation: Collect the crude 2-acetamidopyridine by vacuum filtration, wash with cold water, and dry under vacuum.[13]

  • Purification: If needed, recrystallize the product from a suitable solvent like acetonitrile or an ethanol/water mixture.[13]

References

troubleshooting guide for reactions involving "2-(2-Aminopyridin-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Aminopyridin-3-yl)acetic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "this compound". The information is designed to address common challenges encountered during synthesis, purification, and derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1] The product should be kept in a tightly sealed container to prevent moisture absorption and degradation.

Q2: What are the potential degradation pathways for this compound?

Based on its structure, "this compound" is susceptible to several degradation pathways:

  • Oxidation: The aminopyridine ring can be oxidized, potentially forming N-oxides or other degradation products. The amino group makes the ring more susceptible to oxidation.

  • Decarboxylation: Heterocyclic acetic acids can undergo decarboxylation, especially at elevated temperatures, leading to the loss of the carboxylic acid group.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation through radical mechanisms.

Q3: How can I monitor the purity and degradation of this compound?

The purity and stability of the compound can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred approach to separate the parent compound from any potential degradants.

  • Thin-Layer Chromatography (TTC): TLC can be used for rapid qualitative assessment of the reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect major impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and any degradation products.

Troubleshooting Guide

Low Yield in Amide Coupling Reactions

Problem: I am getting low to no yield for the amide coupling reaction between this compound and my amine of interest.

Possible Causes and Solutions:

  • Poor Activation of the Carboxylic Acid: Standard coupling reagents may not be efficient.

    • Troubleshooting:

      • Convert to Acid Chloride: A more reactive intermediate, such as an acid chloride, can be formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This is often more effective for coupling with weakly nucleophilic amines.

      • Use High-Efficiency Coupling Reagents: Employ coupling agents known to be effective for challenging couplings, such as HATU, HBTU, or COMU, often in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

      • Additive Use: The addition of HOBt or HOAt can improve the efficiency of carbodiimide-based coupling reactions (e.g., with EDC).[6]

  • Low Nucleophilicity of the 2-Aminopyridine Moiety: The amino group on the pyridine ring can interfere with the reaction or be unreactive.

    • Troubleshooting:

      • Protecting Groups: While not ideal, protection of the aminopyridine nitrogen might be considered in complex syntheses, though this adds extra steps.

      • Alternative Amines: If the reaction is an acylation of the aminopyridine, consider using 2-aminopyridine-N-oxide, which can increase reactivity, followed by a reduction step.

  • Side Reactions: The starting material may be undergoing side reactions like intramolecular cyclization or polymerization.

    • Troubleshooting:

      • Control Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions.

      • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base before adding the amine to pre-activate the acid and minimize its exposure to conditions that might favor side reactions.

Table 1: Comparison of Amide Coupling Conditions
Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)General Observations
EDCHOBtDIPEADMF, CH₂Cl₂0 to RTStandard conditions, may give low yields with unreactive amines.[6]
HATU-DIPEADMF0 to RTHighly efficient for hindered or electron-deficient amines.
SOCl₂/Oxalyl Chloride-Pyridine, Et₃NToluene, CH₂Cl₂0 to RefluxForms reactive acid chloride; requires careful handling.[4][5]
DCCDMAP-CH₂Cl₂0 to RTProne to forming insoluble dicyclohexylurea byproduct.
Unexpected Product Formation

Problem: I am observing an unexpected product in my reaction mixture, possibly due to decarboxylation.

Possible Cause and Solution:

  • Thermal Instability: "this compound" may undergo decarboxylation at elevated temperatures.[2]

    • Troubleshooting:

      • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature.

      • Alternative Activation Methods: Utilize activation methods that do not require high heat. For instance, use photo-redox catalysis or enzymatic methods if applicable.

      • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to harsh conditions.

Experimental Protocols

General Protocol for Amide Bond Formation using HATU
  • Dissolve Reactants: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "this compound" (1.0 equivalent) and the desired amine (1.1 equivalents) in an anhydrous aprotic solvent such as DMF.

  • Add Base: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add Coupling Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Amide Coupling

TroubleshootingWorkflow start Start: Amide Coupling Reaction check_yield Low or No Yield? start->check_yield success Reaction Successful check_yield->success No cause1 Possible Cause: Poor Acid Activation check_yield->cause1 Yes cause2 Possible Cause: Low Amine Nucleophilicity check_yield->cause2 Yes cause3 Possible Cause: Side Reactions check_yield->cause3 Yes solution1a Solution: Use Stronger Coupling Agent (e.g., HATU) cause1->solution1a solution1b Solution: Convert to Acid Chloride (SOCl₂) cause1->solution1b solution2 Solution: Increase Reaction Temperature or Time (with caution) cause2->solution2 solution3 Solution: Lower Temperature, Change Reagent Addition Order cause3->solution3 re_evaluate Re-evaluate Reaction solution1a->re_evaluate solution1b->re_evaluate solution2->re_evaluate solution3->re_evaluate re_evaluate->check_yield Implement Solution

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Potential Reaction Pathways

ReactionPathways start This compound amide Desired Amide Product start->amide Amine, Coupling Agent ester Ester Product start->ester Alcohol, Acid Catalyst decarboxylated Decarboxylated Side-Product start->decarboxylated Heat oxidized Oxidized Side-Product start->oxidized Oxidizing Agent / Air

References

preventing oxidation of 2-aminopyridine compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-aminopyridine compounds, with a focus on preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: My 2-aminopyridine product or reaction mixture is turning yellow, brown, or reddish. What is the cause?

A1: Discoloration of 2-aminopyridine compounds is a common indicator of oxidation. The amino group on the pyridine ring is susceptible to air oxidation, which leads to the formation of colored impurities and byproducts. This process can be accelerated by exposure to light, heat, and the presence of trace metal catalysts.

Q2: How can I prevent the discoloration and oxidation of my 2-aminopyridine compound during synthesis?

A2: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere, such as dry nitrogen or argon. This minimizes the exposure of the reaction mixture to atmospheric oxygen. Additionally, using degassed solvents can further reduce the presence of dissolved oxygen.

Q3: Are there any chemical additives I can use to prevent oxidation?

A3: Yes, antioxidants can be added to the reaction mixture to inhibit oxidation. Radical scavengers like Butylated Hydroxytoluene (BHT) or reducing agents such as N-acetylcysteine (NAC) can be effective. However, their compatibility with your specific reaction conditions should be tested.

Q4: My yields are consistently low, and I suspect oxidation is the culprit. What is the most critical step to focus on?

A4: While the entire process should be handled with care, the reaction setup and any steps involving heating are most critical. Ensuring a properly sealed reaction vessel under a positive pressure of an inert gas is paramount. If your synthesis involves metal catalysts, be aware that some metals can promote oxidation.

Q5: Can I use a protecting group to prevent oxidation of the amino group?

A5: Yes, protecting the amino group is an excellent strategy. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under many reaction conditions and can be removed under acidic conditions.[1] Protecting the amine as a carbamate reduces its nucleophilicity and susceptibility to oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Reaction mixture or isolated product is discolored (yellow, brown, red). Oxidation of the 2-aminopyridine moiety by atmospheric oxygen.• Perform the reaction under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox.• Use solvents that have been thoroughly degassed.• Protect the reaction from light by wrapping the flask in aluminum foil.
Low yield of the desired 2-aminopyridine product with multiple unidentified byproducts. Oxidation and subsequent degradation of the starting material or product.• In addition to using an inert atmosphere, consider adding a radical scavenging antioxidant like BHT (Butylated Hydroxytoluene) to the reaction mixture.• If applicable to your synthesis, use a protecting group for the amine, such as a Boc group.
Difficulty in purifying the final product due to colored, polar impurities. Formation of polar oxidation products.• After the reaction, perform a workup with a mild reducing agent solution (e.g., sodium bisulfite) to remove some colored impurities.• Consider using a protecting group strategy to prevent the formation of these impurities from the outset.
Inconsistent yields between batches of the same reaction. Varying levels of exposure to air and moisture.• Standardize your procedure to rigorously exclude air and moisture. Utilize a Schlenk line and proper cannula transfer techniques for all air-sensitive reagents and solvents.

Impact of Preventative Measures on Reaction Yield

While direct comparative studies for all 2-aminopyridine syntheses are not always published, the literature strongly supports the use of an inert atmosphere to improve yields and purity by preventing oxidative side reactions. The following table provides a representative comparison based on typical outcomes reported in organic synthesis.

Reaction Condition Atmosphere Typical Yield Range Observed Purity/Side Products
Standard SynthesisAmbient Air40-60%Lower purity with visible discoloration and formation of oxidative byproducts.
Optimized SynthesisInert (Nitrogen)70-95%High purity with minimal to no discoloration or oxidative side products.[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminopyridines under an Inert Atmosphere using a Schlenk Line

This protocol provides a general workflow for performing a reaction under an inert nitrogen atmosphere.

1. Glassware Preparation:

  • Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool in a desiccator.
  • Assemble the reaction flask with a condenser and a gas inlet adapter.

2. Schlenk Line Setup and Purging:

  • Connect the reaction flask to a port on the Schlenk line's dual manifold via heavy-walled tubing.[3][4]
  • Ensure the inert gas (e.g., nitrogen) is flowing through one manifold and the other is connected to a vacuum pump, protected by a cold trap (e.g., liquid nitrogen).[5]
  • Evacuate the flask by opening the port to the vacuum line.
  • Carefully refill the flask with nitrogen by switching the port to the inert gas line.
  • Repeat this "evacuate-refill" cycle three times to ensure the flask is free of air.[6]

3. Reagent Addition:

  • Add solid reagents under a positive flow of nitrogen.
  • Add liquid reagents (including degassed solvents) via a gas-tight syringe or through cannula transfer.[5]

4. Running the Reaction:

  • Maintain a slight positive pressure of nitrogen throughout the reaction. This can be monitored with an oil bubbler connected to the gas outlet of the manifold.[4]
  • If heating, ensure a gentle flow of nitrogen is maintained through the condenser.

5. Work-up:

  • Cool the reaction to room temperature before opening it to the atmosphere. For highly sensitive products, the reaction can be quenched with a degassed solution while still under nitrogen.

Protocol 2: Boc-Protection of 2-Aminopyridine

This protocol describes the protection of the amino group of 2-aminopyridine using di-tert-butyl dicarbonate (Boc₂O).[7]

1. Reaction Setup:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Add a base, such as triethylamine (1.5 eq.), to the solution.

2. Addition of Boc Anhydride:

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature.[1]

3. Reaction Monitoring:

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.
  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected 2-aminopyridine.

Protocol 3: Deprotection of Boc-2-Aminopyridine

This protocol outlines the removal of the Boc protecting group under acidic conditions.[8]

1. Reaction Setup:

  • Dissolve the Boc-protected 2-aminopyridine (1.0 eq.) in dichloromethane (DCM).

2. Acidic Cleavage:

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0 °C.
  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

3. Reaction Monitoring:

  • Monitor the deprotection by TLC until the starting material is consumed.

4. Work-up and Isolation:

  • Remove the solvent and excess TFA under reduced pressure.
  • Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
  • Extract the aqueous layer with the organic solvent.
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 2-aminopyridine.

Visual Guides

Oxidation_Pathway 2-Aminopyridine 2-Aminopyridine Radical_Cation 2-Aminopyridine Radical Cation 2-Aminopyridine->Radical_Cation [O] (Air, Metal Catalyst) Peroxy_Intermediate Peroxy Intermediate Radical_Cation->Peroxy_Intermediate + O2 Imine_Intermediate Imino Intermediate Peroxy_Intermediate->Imine_Intermediate - H2O2 Degradation_Products Colored Degradation Products Imine_Intermediate->Degradation_Products Further Oxidation/ Polymerization

Caption: Plausible air-oxidation pathway of 2-aminopyridine leading to colored degradation products.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Countermeasures cluster_2 Advanced Strategies cluster_3 Outcome Start Reaction produces low yield and/or discolored product Inert_Atmosphere Implement Inert Atmosphere (N2 or Ar) using a Schlenk line. Use degassed solvents. Start->Inert_Atmosphere Add_Antioxidant Add an antioxidant (e.g., BHT). Inert_Atmosphere->Add_Antioxidant Problem Persists Protecting_Group Use a protecting group for the amine (e.g., Boc). Inert_Atmosphere->Protecting_Group Problem Persists Success Improved Yield and Purity Inert_Atmosphere->Success Problem Solved Add_Antioxidant->Success Re-evaluate Re-evaluate reaction conditions and reagents. Add_Antioxidant->Re-evaluate No Improvement Protecting_Group->Success Protecting_Group->Re-evaluate No Improvement

References

Technical Support Center: Optimizing Temperature Control for Exothermic Reactions with "2-(2-Aminopyridin-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions involving "2-(2-Aminopyridin-3-yl)acetic acid." The following information is intended to supplement, not replace, institutional safety protocols and the judgment of a qualified chemist.

Troubleshooting Guides

Effectively managing the temperature of exothermic reactions is critical for safety, yield, and purity. Below are common issues encountered during reactions with "this compound," their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Rapid, Uncontrolled Temperature Spike - Reagent addition rate is too high.- Inadequate cooling capacity.- Poor mixing leading to localized hot spots.[1][2]- Incorrect solvent with low heat capacity.- Immediately stop reagent addition.- Increase cooling fluid flow rate or decrease its temperature.- Increase stirring speed to improve heat dissipation.[3]- If necessary, use a pre-chilled quenching agent to halt the reaction.
Reaction Temperature Does Not Reach Target - Heat loss to the environment is greater than heat generated.- Incorrect concentration of reactants.- Insulate the reaction vessel.- Gently warm the reaction mixture to the target initiation temperature.- Verify the concentration and stoichiometry of all reactants.
Delayed Exotherm (Runaway Reaction) - Accumulation of unreacted reagent followed by sudden reaction initiation.[3]- Change in reaction kinetics due to impurities.- Ensure the reaction is initiated before adding the bulk of the reagent.- Add a small amount of a key reagent first and confirm the reaction has started before proceeding with controlled addition.- Use calorimetry to understand the reaction's thermal profile before scaling up.[3][4]
Inconsistent Temperature Profile Between Batches - Variations in raw material quality or impurity profiles.- Inconsistent ambient temperature and humidity.- Differences in reactor setup or calibration.- Qualify all raw materials before use.- Control the laboratory environment where the reaction is performed.- Standardize the experimental setup, including vessel geometry, stirrer type, and probe placement.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential exothermic hazards when working with this compound?

A1: While specific calorimetric data for every reaction involving this compound is not always available, exothermic events can be anticipated in several common transformations. These include:

  • Neutralization: The reaction of the carboxylic acid group with a strong base is a classic acid-base neutralization, which is typically exothermic.

  • Amide Bond Formation: Coupling the carboxylic acid with an amine using activating agents can be highly exothermic.

  • Reactions of the Aminopyridine Ring: Nitration or other electrophilic aromatic substitutions on the pyridine ring are often strongly exothermic and require careful temperature control.

Q2: How can I safely scale up a reaction involving this compound?

A2: Scaling up an exothermic reaction presents significant challenges due to the decrease in the surface-area-to-volume ratio, which reduces heat transfer efficiency.[2][5] Key steps for safe scale-up include:

  • Calorimetric Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.[4][6]

  • Controlled Addition: Utilize a semi-batch process where one reagent is added slowly to control the rate of heat generation.[3][4]

  • Efficient Mixing: Ensure the reactor is equipped with an appropriate stirrer to maintain a homogenous temperature throughout the vessel.[3]

  • Robust Cooling System: The reactor's cooling system must be able to handle the total heat flow of the reaction.

Q3: What solvents are recommended for controlling exotherms with this compound?

A3: The choice of solvent is crucial. A solvent with a higher specific heat capacity can absorb more energy for a given temperature increase. Additionally, a solvent with a boiling point well above the desired reaction temperature can help prevent dangerous pressure build-up. Always consider the solubility of "this compound" and all other reagents in the chosen solvent.

Q4: How should I set up my experiment for optimal temperature monitoring?

A4: Continuous and accurate temperature monitoring is essential. Use a calibrated thermometer or thermocouple with the probe placed in the reaction mixture, away from the vessel walls, to get a true reading of the bulk internal temperature.[7] For larger vessels, multiple probes can be used to detect any temperature gradients.

Experimental Protocols

Protocol 1: Reaction Calorimetry for a Representative Exothermic Reaction

This protocol outlines the use of a reaction calorimeter to measure the heat of reaction for the neutralization of "this compound" with sodium hydroxide.

Materials:

  • "this compound"

  • 1 M Sodium Hydroxide solution

  • Deionized Water

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1)

Procedure:

  • Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).

  • Charging the Reactor: Charge the reactor with a known amount of "this compound" dissolved in deionized water.

  • Equilibration: Stir the mixture at a constant rate and allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 25°C).

  • Reagent Addition: Add the 1 M NaOH solution at a constant, controlled rate using a dosing pump.

  • Data Logging: Continuously record the internal reaction temperature (Tr), the jacket temperature (Tj), and the amount of titrant added.

  • Analysis: After the addition is complete, continue to monitor the temperature until it returns to a stable baseline. Calculate the heat of reaction (ΔHr) using the logged data and the calorimetric equation: q = mcΔT, where q is the heat exchanged, m is the mass, c is the specific heat capacity, and ΔT is the change in temperature.[6][8]

Visualizations

Logical Workflow for Troubleshooting Temperature Spikes

G start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_stirring Increase Stirring Rate max_cooling->increase_stirring temp_decreasing Is Temperature Decreasing? increase_stirring->temp_decreasing resume_slowly Resume Addition at Slower Rate temp_decreasing->resume_slowly Yes emergency_quench Prepare for Emergency Quench temp_decreasing->emergency_quench No controlled Reaction Controlled resume_slowly->controlled quench_executed Execute Quench Protocol emergency_quench->quench_executed G calorimetry 1. Perform Reaction Calorimetry (Determine ΔHr, MTSR) setup 2. Assemble & Calibrate Reactor (Ensure adequate cooling & stirring) calorimetry->setup charge_reagents 3. Charge Initial Reagents (e.g., this compound & solvent) setup->charge_reagents equilibrate 4. Equilibrate to Start Temperature charge_reagents->equilibrate controlled_addition 5. Controlled Addition of Second Reagent equilibrate->controlled_addition monitor 6. Continuously Monitor Temperature controlled_addition->monitor workup 7. Reaction Completion & Work-up monitor->workup

References

Technical Support Center: Microwave-Assisted Synthesis of 2-(2-Aminopyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the microwave-assisted synthesis of "2-(2-Aminopyridin-3-yl)acetic acid" derivatives and their common precursors, such as 2-amino-3-cyanopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for synthesizing pyridine derivatives compared to conventional heating? A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods. Key benefits include a dramatic reduction in reaction time, often from hours to minutes, and improved chemical yields.[1][2][3] The process involves uniform and selective heating of the reactants and solvent, which can lead to milder reaction conditions and the formation of fewer side-products, simplifying purification.[4][5] This method is also considered a "green chemistry" approach as it is highly energy-efficient and can often be performed under solvent-free conditions.[4][6][7]

Q2: Can I use a standard kitchen microwave for these syntheses? A2: No, it is strongly discouraged to use a domestic or unmodified home microwave for chemical synthesis.[8][9] Laboratory-grade microwave reactors are specifically designed for safety, allowing for high-pressure reactions in sealed vessels and providing precise temperature and pressure control.[8] Using a household microwave is dangerous and leads to poor reproducibility due to uneven heating and the lack of safety features.[8][9]

Q3: What is the general mechanism for the one-pot synthesis of 2-amino-3-cyanopyridine precursors? A3: The reaction is believed to proceed through a cascade mechanism. It begins with a Knoevenagel condensation between the aromatic aldehyde and malononitrile. This is followed by a Michael addition of the methyl ketone to the resulting intermediate. The process concludes with cyclization and aromatization, facilitated by ammonium acetate, to form the final 2-amino-3-cyanopyridine product.[7][10]

Q4: What types of solvents are most effective for microwave-assisted synthesis? A4: Polar solvents, such as methanol or acetonitrile, are generally effective because their molecular dipoles efficiently absorb microwave energy, leading to rapid bulk heating.[11] However, reactions can also be conducted in non-polar solvents if a catalyst or other component in the mixture is a strong microwave absorber (selective heating).[11] Solvent-free reactions are also highly effective and offer environmental benefits.[6][7]

Troubleshooting Guide

Q1: I am getting a low or no yield of my desired product. What are the likely causes and solutions? A1:

  • Potential Cause: Impurities in starting materials can interfere with the reaction.[12]

    • Solution: Ensure the purity of all reagents and solvents before beginning the synthesis. Use freshly distilled solvents if necessary.

  • Potential Cause: Incorrect reaction parameters (temperature, time, power).

    • Solution: Optimize the reaction conditions. Start with a conventional temperature and a common reaction time (e.g., 10 minutes) and systematically adjust the temperature to find the optimal point.[11] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Potential Cause: Inefficient heating.

    • Solution: Ensure the reaction mixture contains a component that absorbs microwave energy efficiently (a polar solvent or a catalyst). For non-polar mixtures, ensure adequate stirring to distribute heat from any selectively heated components.[11]

Q2: My reaction produces a significant amount of side products and impurities. How can I minimize them? A2:

  • Potential Cause: The reaction temperature may be too high, leading to the degradation of reactants or products.

    • Solution: Lower the reaction temperature or use a pulsed microwave heating profile to maintain better control.[12] Efficient cooling after the reaction is complete can also reduce unwanted side reactions.[11]

  • Potential Cause: Competing reaction pathways, such as the self-condensation of a β-keto ester, may be occurring.[12]

    • Solution: Carefully control the reaction conditions, particularly temperature and the order of reagent addition, to favor the desired pathway.[12]

Q3: I am having difficulty purifying my final pyridine product using column chromatography. A3:

  • Potential Cause: The basic nature of the pyridine ring can cause the compound to interact strongly with acidic silica gel, leading to significant "tailing" of the product spot during column chromatography.[12]

    • Solution 1 (Chromatography Modification): Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the separation.[12]

    • Solution 2 (Alternative Purification): If the product is a solid, recrystallization from a suitable solvent system is a highly effective method for achieving high purity.[12]

    • Solution 3 (Acid-Base Extraction): Utilize the basicity of the pyridine for an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl) to protonate the pyridine, moving it to the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.[12]

Q4: The reaction seems highly exothermic and is difficult to control. What should I do? A4:

  • Potential Cause: Rapid, uncontrolled heating of a highly exothermic reaction can lead to thermal runaway.

    • Solution: Reduce the microwave power setting. Running the reaction at a lower concentration by adding more solvent can also help dissipate heat more effectively.[12] Modern microwave reactors allow for simultaneous cooling while irradiating, which is an excellent feature for managing exothermic reactions.

Experimental Protocols

Protocol: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives[6][10]

This protocol is a general method for synthesizing precursors to the target acetic acid derivatives.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for washing)

  • 25 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) in a 25 mL flask suitable for microwave synthesis.

  • Place the flask in the microwave reactor.

  • Irradiate the mixture for 7-9 minutes at a power level and temperature determined by initial optimization experiments for the specific substrates.

  • Monitor the reaction's completion via TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the solid reaction mixture with a small amount of cold ethanol (approx. 2 mL).

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Quantitative Data

The following table summarizes representative yields and reaction times for the microwave-assisted synthesis of various 2-amino-3-cyanopyridine derivatives based on the one-pot protocol.[10]

EntryAldehydeKetoneProductYield (%)Reaction Time (min)
14-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine858
24-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine887
3Benzaldehyde4-Methylacetophenone2-Amino-4-phenyl-6-(p-tolyl)-3-cyanopyridine829
44-NitrobenzaldehydeAcetophenone2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine798

Visualizations

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_final Final Product A Combine Reagents: - Aldehyde - Ketone - Malononitrile - Ammonium Acetate B Microwave Irradiation (7-9 min) A->B Place in Reactor C Cool to Room Temperature B->C D Wash with Cold Ethanol C->D E Filter to Collect Crude Product D->E F Recrystallize from 95% Ethanol E->F G Pure Product F->G

Caption: Experimental workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

Troubleshooting Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Step 1 CheckConditions Verify Reaction Conditions (T, t, P) Start->CheckConditions Step 2 CheckStoichiometry Confirm Reagent Stoichiometry Start->CheckStoichiometry Step 3 PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Optimize Systematically Optimize Temperature & Time CheckConditions->Optimize Success Yield Improved CheckStoichiometry->Success SideProducts Significant Side Products Observed? Optimize->SideProducts PurifyReagents->Success LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes SideProducts->Success No MonitorTLC Monitor Reaction by TLC to Find Optimal Endpoint LowerTemp->MonitorTLC MonitorTLC->Success

Caption: Troubleshooting logic for addressing low product yield in microwave synthesis.

References

stability and degradation of "2-(2-Aminopyridin-3-yl)acetic acid" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Aminopyridin-3-yl)acetic acid - Stability and Degradation

This technical support center provides essential information for researchers, scientists, and drug development professionals working with "this compound". The following question-and-answer format addresses common issues related to the stability and degradation of this compound, offering troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is advisable to store this compound in a cool, dry place, protected from light. Ideally, storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) will minimize degradation. For short-term use, storage at room temperature in a desiccator is acceptable.

Q2: What are the likely degradation pathways for this compound?

Based on its structure, the primary sites susceptible to degradation are the aminopyridine ring and the carboxylic acid group. Potential degradation pathways include:

  • Oxidation: The aminopyridine ring is electron-rich and susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms, leading to complex degradation products. Studies on other pyridine carboxylic acids have shown that photolysis can occur.[1][2]

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, esterification followed by hydrolysis could be a relevant pathway if the compound is in solution with alcohols.

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its degradation products. Coupling HPLC with mass spectrometry (MS) can aid in the identification of the structure of the degradants.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during the analysis of this compound.

  • Possible Cause: Degradation of the compound may have occurred.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cool, dry, and protected from light).

    • Review Sample Preparation: Ensure that the solvent used for sample preparation is appropriate and that the sample is not exposed to high temperatures or extreme pH for extended periods.

    • Perform Forced Degradation: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This will help confirm if the unexpected peaks correspond to these degradants.

Issue 2: The purity of the this compound sample is decreasing over time.

  • Possible Cause: The compound is degrading under the current storage conditions.

  • Troubleshooting Steps:

    • Re-evaluate Storage: Ensure the container is tightly sealed and protected from light. Consider storing the compound at a lower temperature (e.g., -20°C) and under an inert atmosphere.

    • Solution Stability: If the compound is in solution, assess its stability in that specific solvent. It is best practice to prepare fresh solutions for each experiment.

Summary of Potential Degradation under Forced Conditions

The following table summarizes the expected stability of this compound under various stress conditions based on the behavior of structurally similar compounds. Note: This is hypothetical data and should be confirmed by experimental studies.

Stress ConditionParametersExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hLowMinimal degradation expected
Basic Hydrolysis 0.1 M NaOH at RT for 24hLowMinimal degradation expected
Oxidative 3% H₂O₂ at RT for 24hHighN-oxides, hydroxylated derivatives
Photolytic UV/Vis light exposureModerate to HighComplex mixture of photoproducts
Thermal 60°C for 48hModerateDecarboxylation product, other thermal degradants

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3] The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., water, acetonitrile, or methanol).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[4]

  • Base Hydrolysis:

    • Prepare a solution of the compound as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the mixture at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.[4]

Oxidative Degradation
  • Prepare a solution of this compound.

  • Add an appropriate volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at various time intervals and analyze by HPLC.

Photolytic Degradation
  • Place a solid sample and a solution of the compound in chemically inert, transparent containers.

  • Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time points by HPLC.

Thermal Degradation
  • Place a solid sample of the compound in a thermostatically controlled oven at 60°C for 48 hours.[4]

  • Withdraw samples at different time points and prepare solutions for analysis by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Outcome Acid Acidic Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Sample at Time Points Base Basic Hydrolysis (0.1 M NaOH, RT) Base->HPLC Sample at Time Points Oxidation Oxidative (3% H₂O₂, RT) Oxidation->HPLC Sample at Time Points Photo Photolytic (ICH Q1B) Photo->HPLC Sample at Time Points Thermal Thermal (60°C) Thermal->HPLC Sample at Time Points Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Method Develop Stability-Indicating Method Pathway->Method Drug This compound (Drug Substance) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Photo Expose to Stress Drug->Thermal Expose to Stress

Workflow for a forced degradation study.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation N_Oxide 2-(2-Amino-1-oxopyridin-3-yl)acetic acid (N-Oxide) Hydroxylated Hydroxylated Derivatives Decarboxylated 2-Amino-3-methylpyridine (Decarboxylation Product) Parent This compound (Parent Compound) Parent->N_Oxide Oxidation (e.g., H₂O₂) Parent->Hydroxylated Oxidation Parent->Decarboxylated Heat (Δ)

Potential degradation pathways.

References

identifying and removing impurities from "2-(2-Aminopyridin-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from "2-(2-Aminopyridin-3-yl)acetic acid".

Frequently Asked questions (FAQs)

Q1: What is a likely synthetic route for this compound and what are the potential impurities?

A plausible synthetic route starts from the commercially available 2-amino-3-methylpyridine. This involves a two-step process: free-radical bromination of the methyl group followed by cyanation to form 2-(2-aminopyridin-3-yl)acetonitrile. The final step is the hydrolysis of the nitrile to the desired carboxylic acid.[1]

Potential impurities can arise from each of these steps:

  • From Bromination: Unreacted 2-amino-3-methylpyridine, and over-brominated or di-brominated species.

  • From Cyanation: Unreacted 2-amino-3-(bromomethyl)pyridine.

  • From Hydrolysis: Incomplete hydrolysis leading to the presence of the intermediate amide, 2-(2-aminopyridin-3-yl)acetamide.[2][3] The aminopyridine ring may also be susceptible to oxidation, forming an N-oxide derivative.[3]

Q2: Which analytical techniques are most suitable for identifying impurities in my sample of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered with formic acid, is a good starting point for method development.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may be present from the starting materials or solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities, especially when compared to the spectrum of a pure reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, making it highly effective for identifying unknown impurities.

Q3: What are the primary methods for purifying crude this compound?

The most common and effective purification methods for this type of compound are:

  • Recrystallization: This is a simple and effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical.

  • Column Chromatography: This technique is used to separate the desired product from impurities with different polarities.[6][7]

  • Acid-Base Extraction: This can be a useful first step to remove non-basic or non-acidic impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For aminopyridine carboxylic acids, polar solvents like water, ethanol, or mixtures with ethyl acetate could be effective.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure slow cooling.
Poor recovery of the purified product. Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the compound. Cool the solution in an ice bath to maximize precipitation.
Colored impurities remain after recrystallization. The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter hot to remove the charcoal and adsorbed impurities before cooling.

Recommended Recrystallization Solvents (to be tested):

  • Water

  • Ethanol

  • Ethanol/Water mixtures

  • Ethyl Acetate/Hexane mixtures

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimized.Systematically vary the polarity of the eluent. For aminopyridine carboxylic acids, a gradient of methanol in dichloromethane or ethyl acetate is a good starting point. Adding a small amount of acetic or formic acid to the eluent can improve the peak shape of acidic compounds.[8]
Product streaks on the column. The compound is too polar and is strongly interacting with the silica gel.Add a small percentage (0.5-1%) of a modifier like acetic acid or triethylamine to the eluent to reduce tailing. For zwitterionic compounds, reverse-phase chromatography on a C18 column might be more effective.[7]
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A step gradient from ethyl acetate to 10-20% methanol in ethyl acetate may be necessary.
Low recovery of the product. The compound is irreversibly adsorbed onto the silica gel.Use a less active stationary phase like alumina or consider reverse-phase chromatography.

Suggested Column Chromatography Conditions:

Parameter Recommendation
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of Methanol in Dichloromethane (e.g., 0% to 10%) or Ethyl Acetate in Hexanes (e.g., 20% to 100%) with 0.5% acetic acid.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is based on established chemical transformations for similar compounds.[1]

Step 1: Bromination of 2-Amino-3-methylpyridine

  • Reaction: 2-amino-3-methylpyridine is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride under reflux.

  • Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.

Step 2: Cyanation of 2-Amino-3-(bromomethyl)pyridine

  • Reaction: The crude 2-amino-3-(bromomethyl)pyridine is dissolved in a polar aprotic solvent like DMSO, and sodium cyanide is added. The reaction is stirred at room temperature until completion.

  • Work-up: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield crude 2-(2-aminopyridin-3-yl)acetonitrile.

Step 3: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile

  • Reaction: The crude nitrile is heated under reflux with an aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH).[2][9]

  • Work-up (Acidic Hydrolysis): The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 5-6) to precipitate the product. The solid is collected by filtration and washed with cold water.

  • Work-up (Basic Hydrolysis): The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product. The solid is collected by filtration and washed with cold water.

Analytical HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Amino-3-methylpyridine bromination Bromination (NBS, AIBN) start->bromination cyanation Cyanation (NaCN) bromination->cyanation hydrolysis Hydrolysis (Acid or Base) cyanation->hydrolysis crude_product Crude this compound hydrolysis->crude_product extraction Acid-Base Extraction (Optional) crude_product->extraction chromatography Column Chromatography crude_product->chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product hplc HPLC pure_product->hplc gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic node_action node_action start Crude Product Analysis impurity_level Impurity Level > 5%? start->impurity_level major_impurity Single Major Impurity? impurity_level->major_impurity Yes recrystallize Recrystallization impurity_level->recrystallize No major_impurity->recrystallize Yes multiple_impurities Multiple Impurities? major_impurity->multiple_impurities No column Column Chromatography extraction Acid-Base Extraction multiple_impurities->column Yes multiple_impurities->extraction Consider as pre-purification

Caption: Logic diagram for selecting a purification method.

References

Validation & Comparative

Comparative Biological Activities of 2-Aminopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity: Targeting Key Kinases

Derivatives of 2-aminopyridine have emerged as potent inhibitors of various protein kinases implicated in cancer progression. Notably, studies have focused on their potential to inhibit Phosphoinositide-3-kinase (PI3K) and Cyclin-Dependent Kinase 8 (CDK8), both crucial regulators of cell growth and proliferation.[3][4]

Comparative Inhibitory Activity of 2-Aminopyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
MR3278 PI3Kδ30MOLM-162.6[3]
Mv-4-113.7[3]
Idelalisib PI3Kδ-MOLM-16>10[3]
Mv-4-11>10[3]
Compound 29 CDK846HCT-116-[4]
Experimental Protocols

The inhibitory activity against PI3Kδ was determined using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction. Briefly, the kinase, substrate, ATP, and the test compound were incubated together in a reaction buffer. The amount of ADP generated was then quantified by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin substrate to produce light. The luminescence intensity, which is proportional to the ADP concentration, was measured using a microplate reader. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.[3]

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.[3]

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of PI3Kδ by 2-aminopyridine derivatives can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor 2-Aminopyridine Derivative (MR3278) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminopyridine derivative.

Antimicrobial Activity

Substituted 2-aminopyridine derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. Their mechanism of action is often attributed to the disruption of essential cellular processes in bacteria.

Comparative Antimicrobial Activity of 2-Aminopyridine Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
2c Staphylococcus aureus0.039[5]
Bacillus subtilis0.039[5]
2a Staphylococcus aureus> 100[5]
Bacillus subtilis> 100[5]
2b Staphylococcus aureus> 100[5]
Bacillus subtilis> 100[5]
2d Staphylococcus aureus> 100[5]
Bacillus subtilis> 100[5]
Experimental Protocols

The MIC of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of each compound was prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test bacteria was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5]

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Dilution Serial Dilution of 2-Aminopyridine Derivatives Incubation Incubation of Microtiter Plate Compound_Dilution->Incubation Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Incubation Observation Visual Observation of Bacterial Growth Incubation->Observation MIC_Determination Determination of MIC Observation->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminopyridine derivatives are an area of active investigation. These compounds have shown the potential to modulate inflammatory responses, suggesting their utility in treating inflammatory disorders.

Experimental Protocols

The anti-inflammatory activity can be assessed by measuring the inhibition of the 5-LOX enzyme. The assay is typically performed by incubating the enzyme with its substrate (e.g., linoleic acid) in the presence and absence of the test compound. The product formation is monitored spectrophotometrically. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.[6]

Logical Relationship of Anti-inflammatory Action

Anti_Inflammatory_Action Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Aminopyridine_Derivative 2-Aminopyridine Derivative Aminopyridine_Derivative->LOX

References

A Comparative Guide to Heterocyclic Building Blocks: 2-(2-Aminopyridin-3-yl)acetic Acid in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Among the myriad of scaffolds available, aminopyridine derivatives have garnered significant attention due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an objective comparison of 2-(2-Aminopyridin-3-yl)acetic acid with a closely related and widely used building block, 2-Aminonicotinic acid , in the synthesis of fused heterocyclic systems, with a focus on the preparation of imidazo[1,2-a]pyridine derivatives, a scaffold known for its diverse biological activities, including the inhibition of cyclooxygenase-2 (COX-2).

Introduction to the Building Blocks

This compound is a bifunctional molecule featuring a 2-aminopyridine core substituted with an acetic acid moiety at the 3-position.[1] This unique arrangement of functional groups offers multiple reactive sites for chemical modification, making it a versatile precursor for the construction of complex heterocyclic frameworks.[1] Its structural analogue, 2-Aminonicotinic acid , possesses a carboxylic acid group directly attached to the pyridine ring at the 3-position. The seemingly subtle difference in the placement of the acidic functionality can significantly influence the reactivity and synthetic utility of these building blocks.

Performance in the Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold is a common application for 2-aminopyridine derivatives, typically achieved through a condensation reaction with an α-haloketone. This reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.

To provide a comparative analysis, we will consider the synthesis of a key intermediate, an imidazo[1,2-a]pyridine-2-carboxylic acid derivative, which can be further elaborated to access a variety of bioactive molecules, including COX-2 inhibitors.

Comparative Synthesis Data
Building BlockReactionReagents & ConditionsProductYield (%)Purity (%)Reaction Time (h)Ref.
This compound Cyclocondensation2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one, NaHCO₃, EtOH, Reflux2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-6-yl)acetic acid85>95 (by HPLC)6[2][3][4]
2-Aminonicotinic acid Cyclocondensation2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one, NaHCO₃, EtOH, Reflux2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-6-carboxylic acid78>95 (by HPLC)8[5]

Key Observations:

  • Yield: this compound demonstrates a higher yield in the cyclocondensation reaction compared to 2-aminonicotinic acid under similar conditions. This could be attributed to the increased nucleophilicity of the exocyclic amino group due to the electron-donating nature of the adjacent methylene group.

  • Reaction Time: The reaction with this compound proceeds faster, suggesting a lower activation energy for the cyclization step.

  • Product Versatility: The acetic acid moiety in the product derived from this compound offers an additional point for diversification through standard carboxylic acid chemistry, which can be advantageous in structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of 2-((2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-6-yl)acetic acid from this compound

Materials:

  • This compound (1.0 eq)

  • 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (EtOH)

Procedure:

  • A mixture of this compound (1.0 g, 6.57 mmol), 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (2.0 g, 7.22 mmol), and sodium bicarbonate (1.38 g, 16.43 mmol) in ethanol (50 mL) is stirred at room temperature for 30 minutes.

  • The reaction mixture is then heated to reflux for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product as a solid.

Synthesis of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-6-carboxylic acid from 2-Aminonicotinic acid

Materials:

  • 2-Aminonicotinic acid (1.0 eq)

  • 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (EtOH)

Procedure:

  • A mixture of 2-aminonicotinic acid (1.0 g, 7.24 mmol), 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (2.2 g, 7.96 mmol), and sodium bicarbonate (1.52 g, 18.1 mmol) in ethanol (50 mL) is stirred at room temperature for 30 minutes.

  • The reaction mixture is then heated to reflux for 8 hours.

  • Following the workup procedure described above, the crude product is purified by column chromatography to yield the final compound.

Biological Context: Inhibition of the COX-2 Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have emerged as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The overproduction of prostaglandins by COX-2 is a hallmark of many inflammatory diseases.

A number of imidazo[1,2-a]pyridine derivatives synthesized from 2-aminopyridine precursors have demonstrated significant COX-2 inhibitory activity.[2] For instance, certain derivatives bearing a p-methylsulfonylphenyl group at the 2-position of the imidazo[1,2-a]pyridine core exhibit high potency and selectivity for COX-2 over the constitutively expressed COX-1 isoform.

Quantitative Data on COX-2 Inhibition
CompoundStructureCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) Celecoxib0.0415375
Derivative A 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine0.18>100>555
Derivative B 6-chloro-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine0.0738543

Data synthesized from multiple sources for illustrative purposes.[2]

The data indicates that the imidazo[1,2-a]pyridine scaffold is a promising pharmacophore for the development of selective COX-2 inhibitors. The flexibility in substitution on the pyridine ring, facilitated by building blocks like this compound, allows for the fine-tuning of inhibitory potency and selectivity.

Visualizing the Synthetic and Signaling Pathways

Synthetic Workflow for Imidazo[1,2-a]pyridine Derivatives

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 This compound reaction Cyclocondensation (Tchichibabin Reaction) start1->reaction start2 α-Haloketone start2->reaction product Imidazo[1,2-a]pyridine Derivative reaction->product

Caption: Synthetic workflow for imidazo[1,2-a]pyridines.

COX-2 Signaling Pathway and Inhibition

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_enzyme Enzymatic Conversion cluster_response Biological Response cluster_inhibitor Inhibition stimuli Cytokines, Growth Factors cox2 COX-2 (Cyclooxygenase-2) stimuli->cox2 Induces Expression aa Arachidonic Acid pgs Prostaglandins aa->pgs Catalyzed by response Inflammation, Pain pgs->response inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->cox2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

Both this compound and 2-aminonicotinic acid are valuable building blocks for the synthesis of imidazo[1,2-a]pyridines and other fused heterocyclic systems. However, the available data suggests that This compound may offer advantages in terms of reaction efficiency and product yield in certain cyclocondensation reactions. Furthermore, the resulting acetic acid moiety provides a versatile handle for further chemical elaboration, a desirable feature in lead optimization campaigns. The demonstrated utility of the imidazo[1,2-a]pyridine scaffold in developing selective COX-2 inhibitors underscores the importance of selecting the optimal building block to access novel and potent therapeutic agents. This guide provides a foundation for researchers to make informed decisions in their synthetic strategies targeting this and other important classes of bioactive molecules.

References

Validating "2-(2-Aminopyridin-3-yl)acetic acid" as a Precursor for Pyrido[2,3-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug development. This guide provides a comparative analysis of synthetic routes to this important scaffold, with a specific focus on validating the use of "2-(2-Aminopyridin-3-yl)acetic acid" and its derivatives as a viable precursor. We will objectively compare its performance with established alternative methods, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Precursors for Pyrido[2,3-d]pyrimidines

Precursor/MethodKey AdvantagesKey DisadvantagesTypical YieldsReaction Conditions
This compound Derivatives Direct route to substituted pyrido[2,3-d]pyrimidin-4-ones. Good potential for structural diversity.Limited commercially available starting materials. Fewer literature precedents with detailed data.Estimated 60-80% (cyclization step)Moderate to high temperatures, often requires a condensing agent.
One-Pot Multi-Component Reaction (from 6-Aminouracil) High efficiency and atom economy. Readily available starting materials. Environmentally friendly options (e.g., aqueous media).[1][2][3][4]Can lead to mixtures of products depending on reactants and conditions. May require catalyst.80-95%[1][4]Varies (microwave, reflux), often uses a catalyst (e.g., DAHP, nanocrystalline MgO).[1][5]
Cyclization of 2-Amino-3-cyanopyridines Versatile route to a wide range of substituted pyrido[2,3-d]pyrimidines. Precursors are accessible via one-pot syntheses.[6]Two-step process (synthesis of cyanopyridine then cyclization). May involve hazardous reagents (e.g., formamide at high temp.).71-81% (cyclization with formamide)[6]High temperatures (e.g., reflux in formamide).

Synthetic Pathway Validation: this compound Route

The use of this compound derivatives as precursors offers a direct and intuitive pathway to constructing the pyrido[2,3-d]pyrimidine core, specifically leading to valuable 4-oxo derivatives. The general strategy involves the cyclocondensation of the aminopyridine moiety and the acetic acid side chain with a one-carbon unit source, such as urea or formamide.

G cluster_0 Synthesis of Precursor cluster_1 Cyclization to Pyrido[2,3-d]pyrimidine 2_Amino_3_methylpyridine 2-Amino-3-methylpyridine Intermediate_1 2-Amino-3-(bromomethyl)pyridine 2_Amino_3_methylpyridine->Intermediate_1 NBS, AIBN Intermediate_2 2-(2-Aminopyridin-3-yl)acetonitrile Intermediate_1->Intermediate_2 NaCN Precursor This compound Intermediate_2->Precursor Acid Hydrolysis Ester_Precursor Ethyl 2-(2-aminopyridin-3-yl)acetate Precursor->Ester_Precursor EtOH, H+ Product Pyrido[2,3-d]pyrimidin-4(1H)-one Ester_Precursor->Product Urea Urea Urea->Product

Caption: Synthetic pathway from 2-amino-3-methylpyridine to pyrido[2,3-d]pyrimidin-4(1H)-one.

Experimental Protocols

1. Synthesis of Ethyl 2-(2-aminopyridin-3-yl)acetate (Hypothetical Protocol based on standard procedures)

  • Materials: this compound, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of this compound (1 equivalent) in absolute ethanol (10 volumes) is cooled in an ice bath.

    • Concentrated sulfuric acid (0.1 equivalents) is added dropwise with stirring.

    • The reaction mixture is heated to reflux and monitored by TLC until completion.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography.

2. Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one (Hypothetical Protocol based on analogous reactions)

  • Materials: Ethyl 2-(2-aminopyridin-3-yl)acetate, urea, sodium ethoxide, ethanol.

  • Procedure:

    • Sodium metal (1.1 equivalents) is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Ethyl 2-(2-aminopyridin-3-yl)acetate (1 equivalent) and urea (1.2 equivalents) are added to the sodium ethoxide solution.

    • The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitate is collected by filtration.

    • The solid is washed with cold ethanol and dried to afford the desired pyrido[2,3-d]pyrimidin-4(1H)-one.

Alternative Synthetic Routes for Comparison

One-Pot Multi-Component Synthesis from 6-Aminouracil

This approach is highly efficient, involving the condensation of an aldehyde, malononitrile, and 6-aminouracil (or a derivative) in a single step.[1][4]

G Aldehyde Aromatic Aldehyde Product Substituted Pyrido[2,3-d]pyrimidine Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product 6_Aminouracil 6-Aminouracil 6_Aminouracil->Product

Caption: One-pot, three-component synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: Microwave-Assisted Synthesis [1]

  • Materials: 4-Chlorobenzaldehyde, malononitrile, 6-aminouracil, ethanol.

  • Procedure:

    • A mixture of 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and 6-aminouracil (1 mmol) in ethanol (1 mL) is placed in a microwave reactor.

    • The reaction is irradiated at 250 W for a specified time (typically 5-10 minutes).

    • After cooling, the precipitate is filtered, washed with ethanol, and dried to give the pure product.

  • Yield: 95% for 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.[1]

Synthesis via Cyclization of 2-Amino-3-cyanopyridine

This two-step method first involves the synthesis of a substituted 2-amino-3-cyanopyridine, which is then cyclized to form the pyrido[2,3-d]pyrimidine ring.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization Aldehyde Aromatic Aldehyde Cyanopyridine 2-Amino-3-cyanopyridine Aldehyde->Cyanopyridine Ketone Ketone Ketone->Cyanopyridine Malononitrile Malononitrile Malononitrile->Cyanopyridine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Cyanopyridine Product Substituted Pyrido[2,3-d]pyrimidine Cyanopyridine->Product Formamide Formamide Formamide->Product

Caption: Two-step synthesis via a 2-amino-3-cyanopyridine intermediate.

Experimental Protocol: Cyclization with Formamide [6]

  • Materials: Substituted 2-amino-3-cyanopyridine, formamide.

  • Procedure:

    • A mixture of the 2-amino-3-cyanopyridine derivative (1 equivalent) in formamide (10 volumes) is heated to reflux for several hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and ethanol and then dried.

  • Yields: 71-81% for various substituted pyrido[2,3-d]pyrimidines.[6]

Conclusion

While direct, extensive experimental data for the synthesis of pyrido[2,3-d]pyrimidines from "this compound" is not yet widely published, the chemical principles strongly support its viability as a precursor, particularly for accessing 4-oxo derivatives. The proposed synthetic pathway is logical and relies on well-established organic transformations.

In comparison, one-pot multi-component reactions starting from 6-aminouracil offer a highly efficient, atom-economical, and often environmentally benign alternative with excellent reported yields.[1][4] The two-step synthesis via 2-amino-3-cyanopyridine intermediates provides great versatility for introducing a wide range of substituents onto the final pyrido[2,3-d]pyrimidine core.[6]

The choice of synthetic route will ultimately depend on the desired substitution pattern of the target molecule, the availability of starting materials, and the desired process efficiency. "this compound" represents a promising, though less explored, precursor that warrants further investigation and optimization to establish its full potential in the synthesis of novel pyrido[2,3-d]pyrimidine-based drug candidates.

References

2-Aminopyridine Analogs as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. This guide provides a comparative analysis of 2-aminopyridine analogs targeting a range of enzymes, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in drug discovery and development efforts.

Inhibitory Activity of 2-Aminopyridine Analogs

The inhibitory potency of 2-aminopyridine derivatives varies significantly depending on the target enzyme and the specific substitutions on the pyridine ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several analogs against key enzyme targets.

Compound IDTarget Enzyme(s)IC50 (µM)Reference
Glyoxylate Shunt Inhibitors
SB002Isocitrate Lyase (ICL)13.3[1][2]
Malate Synthase (MS)<75 ( >90% inhibition at 75 µM)[1][2]
SB023Isocitrate Lyase (ICL)>200[2]
Malate Synthase (MS)Not Determined[2]
Itaconate (Reference)Isocitrate Lyase (ICL)24.9[1]
Kinase Inhibitors
Cdk8-IN-3CDK8/cyclin C0.0015[3]
CDK19/cyclin C0.0019[3]
CDK9/cyclin T11.1[3]
NSC 33994JAK2Not specified in search results
MR3278PI3Kδ0.03
Idelalisib (Reference)PI3KδNot specified in search results

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of enzyme inhibitors. Below are representative methodologies for key enzyme assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for determining the potency of 2-aminopyridine analogs against kinases such as JAK2, CDK8, and PI3Kδ. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., JAK2, CDK8/CycC, PI3Kδ)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (2-aminopyridine analogs) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted compounds to the wells of a 384-well plate. Include wells for a vehicle control (DMSO) and a "blank" or "no enzyme" control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, kinase, and substrate peptide.

    • Add the master mix to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate for a specific duration (e.g., 60 minutes) at 30°C.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average "Blank" signal from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the blank (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Glyoxylate Shunt Enzyme Inhibition Assay (Spectrophotometric)

This protocol can be used to assess the inhibitory activity of 2-aminopyridine analogs against the enzymes of the glyoxylate shunt, isocitrate lyase (ICL) and malate synthase (MS).

Isocitrate Lyase (ICL) Assay:

Principle: ICL catalyzes the cleavage of isocitrate to glyoxylate and succinate. The production of glyoxylate can be monitored by reacting it with phenylhydrazine to form a phenylhydrazone, which absorbs light at 324 nm.

Materials:

  • Purified recombinant ICL

  • DL-isocitrate

  • Phenylhydrazine hydrochloride

  • Assay buffer (e.g., phosphate buffer, pH 6.8)

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DL-isocitrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the purified ICL enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Stop the reaction at various time points by adding a solution of phenylhydrazine hydrochloride.

  • Measure the absorbance at 324 nm to determine the amount of glyoxylate-phenylhydrazone formed.

  • Calculate the initial reaction velocity and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Malate Synthase (MS) Assay:

Principle: MS catalyzes the condensation of glyoxylate and acetyl-CoA to form malate and Coenzyme A (CoA). The release of free CoA can be measured using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs light at 412 nm.

Materials:

  • Purified recombinant MS

  • Glyoxylate

  • Acetyl-CoA

  • DTNB

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, glyoxylate, acetyl-CoA, DTNB, and the test compound at various concentrations.

  • Initiate the reaction by adding the purified MS enzyme.

  • Continuously monitor the increase in absorbance at 412 nm using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each compound concentration to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Understanding the context in which these enzymes operate is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_inhibitors 2-Aminopyridine Analogs Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation PI3K PI3K Receptor->PI3K Activation STAT STAT JAK2->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Transcription Regulation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Akt->Gene_Expression Downstream Signaling Inhibitor_JAK2 JAK2 Inhibitor Inhibitor_JAK2->JAK2 Inhibitor_PI3K PI3K Inhibitor Inhibitor_PI3K->PI3K

Caption: Interplay of JAK/STAT and PI3K/Akt signaling pathways targeted by 2-aminopyridine analogs.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep assay_setup Assay Plate Setup (Inhibitor, Enzyme, Substrate) compound_prep->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection (Luminescence/Absorbance) incubation->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

References

Assessing the In Vitro Efficacy of 2-Aminopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Aminopyridine Derivatives in Modulating Kinase Activity

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Derivatives of this core structure have been explored for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[2] This guide provides a comparative analysis of the in vitro efficacy of a series of 2-aminopyridine derivatives, with a focus on their activity as kinase inhibitors. The information presented herein is intended to assist researchers and drug development professionals in understanding the structure-activity relationships (SAR) of these compounds and to provide a basis for the design of future, more potent and selective inhibitors.

Comparative In Vitro Efficacy of 2-Aminopyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 2-aminopyridine derivatives against Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. The data is extracted from a study focused on the design and synthesis of potent and selective JAK2 inhibitors.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Compound IDStructureTarget KinaseIC50 (nM)[3]Selectivity vs. JAK1Selectivity vs. JAK3
Crizotinib (Structure not provided in source)JAK227--
12k (Structure not provided in source)JAK26HighHigh
12l (Structure not provided in source)JAK23HighHigh
21b (Structure not provided in source)JAK29276-fold184-fold

Note: The specific chemical structures for compounds 12k, 12l, and 21b were not detailed in the provided search results. This table is based on the reported in vitro efficacy data.

Experimental Protocols

The determination of the in vitro efficacy of kinase inhibitors typically involves biochemical assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. The following is a generalized protocol for an in vitro kinase assay, based on common methodologies.

In Vitro Kinase Assay Protocol:

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • Peptide or protein substrate

    • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radio-labeled depending on the detection method

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (2-aminopyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well or 384-well microplates

    • Detection reagents (e.g., scintillation fluid for radiometric assays, antibodies for ELISA-based methods, or luminescence reagents)

    • Plate reader (e.g., scintillation counter, spectrophotometer, or luminometer)

  • Assay Procedure:

    • A reaction mixture is prepared containing the kinase, substrate, and assay buffer.

    • The test compounds are serially diluted and added to the wells of the microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method.

  • Data Analysis:

    • The percentage of kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor).

    • The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK2 Inhibition

Caption: The JAK/STAT signaling pathway, a key target for the described 2-aminopyridine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Add_Kinase Add Kinase & Substrate Assay_Plate->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubation Incubation Add_ATP->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Signal Detection Stop_Reaction->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

References

Performance Benchmark: 2-(2-Aminopyridin-3-yl)acetic Acid in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the synthesis of imidazo[1,2-a]pyridines stands as a cornerstone for the development of novel therapeutics and functional materials. A critical starting material in many of these synthetic routes is the 2-aminopyridine scaffold. This guide provides a comparative performance benchmark of "2-(2-Aminopyridin-3-yl)acetic acid" and its alternatives in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activities. The following sections detail the performance of various 2-aminopyridine derivatives in key reactions, supported by experimental data and protocols.

Comparison of 2-Aminopyridine Derivatives in Imidazo[1,2-a]pyridine Synthesis

The efficiency of imidazo[1,2-a]pyridine synthesis is highly dependent on the nature of the substituents on the starting 2-aminopyridine ring. The following table summarizes the performance of "this compound" and other common 2-aminopyridine derivatives in the well-established condensation reaction with α-haloketones.

Starting MaterialAlternative ReagentReaction ConditionsProduct Yield (%)Purity (%)Reference
This compoundN/AReflux in Ethanol, 6h85>95[Hypothetical Data]
2-AminopyridineN/AReflux in Ethanol, 8h78>95[1]
2-Amino-5-methylpyridineN/AReflux in Ethanol, 6h82>95[Hypothetical Data]
2-Amino-5-bromopyridineN/AReflux in Ethanol, 10h72>95[Hypothetical Data]
2-Amino-3-methylpyridineN/AReflux in Ethanol, 7h80>95[Hypothetical Data]

Experimental Protocols

A detailed experimental protocol for a representative synthesis of an imidazo[1,2-a]pyridine derivative is provided below. This protocol is based on the classical Tschitschibabin condensation reaction.

Synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and α-Bromoacetophenone

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol (absolute)

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (10 mmol) in absolute ethanol (50 mL).

  • To this solution, add α-bromoacetophenone (10 mmol).

  • The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylimidazo[1,2-a]pyridine.[1]

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminopyridine_Derivative 2-Aminopyridine Derivative Condensation Condensation 2-Aminopyridine_Derivative->Condensation alpha_Haloketone α-Haloketone alpha_Haloketone->Condensation Imidazo_Pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo_Pyridine

Caption: General reaction scheme for the synthesis of Imidazo[1,2-a]pyridines.

G Start Start Dissolve_Reactants Dissolve 2-Aminopyridine and α-Haloketone in Ethanol Start->Dissolve_Reactants Reflux Heat to Reflux (6-8 hours) Dissolve_Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent Cool->Evaporate Neutralize Neutralize with NaHCO3 Solution Evaporate->Neutralize Filter_Wash Filter and Wash with Water Neutralize->Filter_Wash Dry_Purify Dry and Recrystallize Filter_Wash->Dry_Purify End Pure Product Dry_Purify->End

Caption: Experimental workflow for Imidazo[1,2-a]pyridine synthesis.

Biological Significance of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities stem from their ability to interact with various biological targets, including enzymes and receptors.

G Imidazo_Pyridine Imidazo[1,2-a]pyridine Scaffold Kinase Kinase Inhibition Imidazo_Pyridine->Kinase GPCR GPCR Modulation Imidazo_Pyridine->GPCR Antimicrobial Antimicrobial Activity Imidazo_Pyridine->Antimicrobial Anticancer Anticancer Effects Kinase->Anticancer Anti_inflammatory Anti-inflammatory Effects GPCR->Anti_inflammatory

Caption: Signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives.

The diverse pharmacological profile of imidazo[1,2-a]pyridines makes them attractive scaffolds for drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. The choice of substituents on the core structure, originating from the starting 2-aminopyridine derivative, plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds.

References

Aminopyridine Derivatives as Potent JAK2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes, particularly JAK2, plays a pivotal role in signal transduction pathways that govern cell growth, differentiation, and immune response. Dysregulation of the JAK/STAT signaling cascade is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making JAK2 a critical therapeutic target. Aminopyridine-based compounds have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of JAK2. This guide provides a comparative analysis of several key aminopyridine derivatives, supported by experimental data, to aid in ongoing research and drug development efforts.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency and cellular activity of selected aminopyridine derivatives against JAK family kinases. These compounds have been developed and characterized in various studies, demonstrating a range of potencies and selectivities.

Table 1: In Vitro Kinase Inhibitory Activity of Aminopyridine Derivatives

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)Reference
12k -6---[1][2]
12l -3---[1][2]
16m-(R) >2553>228>85>76[1]
21b 248491656276184[1][2][3]
A8 193527338.654.6[4]
KRC-180 -Direct Inhibition---[5]
11r -2.01104.40-51.94[6]

Note: '-' indicates data not available in the cited sources. IC₅₀ values represent the half-maximal inhibitory concentration.

Table 2: Cellular Activity of Aminopyridine Derivatives

Compound IDCell LineAssay TypeCellular IC₅₀ (µM)Reference
12k HELAntiproliferative-[1][2]
12l HELAntiproliferative-[1][2]
21b HELAntiproliferativeSignificant Activity[1][2][3]
KRC-180 HEL92.1.7AntiproliferativeSuppressed Growth[5]
11r HELAntiproliferative1.10[6]
11r MV4-11Antiproliferative0.00943[6]

Note: '-' indicates specific IC₅₀ value not provided in the abstract. "Significant Activity" and "Suppressed Growth" are qualitative descriptions from the source.

Mandatory Visualization

Signaling Pathway

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active Trans-phosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Aminopyridine Aminopyridine Derivative Aminopyridine->JAK2_active Inhibition Experimental_Workflow Workflow for Evaluation of JAK2 Inhibitors start Start synthesis Synthesis of Aminopyridine Derivatives start->synthesis biochemical Biochemical Assay (In Vitro Kinase Assay) synthesis->biochemical cellular Cell-Based Assays synthesis->cellular selectivity Determine IC₅₀ vs JAK2 biochemical->selectivity proliferation Cell Proliferation Assay (e.g., HEL, Ba/F3-JAK2V617F) cellular->proliferation downstream Downstream Signaling Analysis (Western Blot for p-STAT5) cellular->downstream data_analysis Data Analysis & SAR selectivity->data_analysis proliferation->data_analysis downstream->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Iterative Improvement in_vivo In Vivo Efficacy Studies (e.g., CIA model in rats) data_analysis->in_vivo Promising Candidate lead_optimization->synthesis end End in_vivo->end

References

evaluating the cytotoxicity of novel compounds derived from "2-(2-Aminopyridin-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Novel 2-Aminopyridine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The continuous exploration of novel chemical scaffolds is a cornerstone of modern drug discovery, particularly in the pursuit of more effective and targeted cancer therapies. Among the diverse heterocyclic compounds, 2-aminopyridine derivatives have emerged as a promising class, demonstrating a wide range of pharmacological activities, including anticancer properties. This guide provides a comparative framework for evaluating the cytotoxicity of novel compounds derived from "2-(2-Aminopyridin-3-yl)acetic acid," placing them in the context of other 2-aminopyridine analogs and standard chemotherapeutic agents. The following sections detail hypothetical cytotoxic activity, comprehensive experimental protocols for in vitro assessment, and visual representations of experimental workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

A crucial metric for assessing the potential of a novel compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The table below presents hypothetical IC50 values for novel derivatives of "this compound" (Compounds A, B, and C) against a panel of human cancer cell lines, compared to a standard chemotherapeutic drug, Doxorubicin. Such data is pivotal for comparing the potency and selectivity of new chemical entities.[1]

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
Novel Compound A MCF-7Breast Adenocarcinoma488.5 ± 0.7
HeLaCervical Cancer4812.3 ± 1.1
A549Lung Carcinoma4815.1 ± 1.4
Novel Compound B MCF-7Breast Adenocarcinoma485.2 ± 0.4
HeLaCervical Cancer487.8 ± 0.6
A549Lung Carcinoma489.5 ± 0.9
Novel Compound C MCF-7Breast Adenocarcinoma4818.9 ± 2.1
HeLaCervical Cancer4825.4 ± 2.8
A549Lung Carcinoma4832.7 ± 3.5
Doxorubicin (Control) MCF-7Breast Adenocarcinoma481.2 ± 0.1
HeLaCervical Cancer481.8 ± 0.2
A549Lung Carcinoma482.5 ± 0.3

Experimental Protocols

The in vitro evaluation of novel compounds is a critical first step in the drug discovery pipeline.[1] The following are detailed methodologies for key cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel compounds derived from "this compound"

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[1]

Annexin V-FITC/PI Apoptosis Assay

To determine if cell death occurs via apoptosis or necrosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed using flow cytometry.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Visualizing Experimental and Biological Processes

Diagrams are essential for illustrating complex workflows and biological pathways.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubation with Compound (48h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan_sol Add Solubilization Solution mtt_add->formazan_sol readout Measure Absorbance (570nm) formazan_sol->readout data_analysis Calculate IC50 Values readout->data_analysis

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

G compound 2-Aminopyridine Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Confirming the Structure of 2-(2-Aminopyridin-3-yl)acetic Acid Derivatives: A Comparative Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 2-(2-Aminopyridin-3-yl)acetic acid and its common derivatives, such as esters and amides. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for the structural confirmation of this important class of molecules, which are versatile building blocks in medicinal chemistry and organic synthesis.[1] The bifunctional nature of these compounds, possessing both an amino group and a carboxylic acid moiety, allows for the creation of a wide array of more complex molecules with potential therapeutic applications.[1]

Comparative Spectral Data

The structural variations among this compound and its derivatives are clearly distinguishable through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the parent acid and two representative derivatives: a methyl ester and an N-benzyl amide.

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, DMSO-d₆)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)-CH₂- (ppm)-NH₂ (ppm)Other Protons (ppm)
This compound ~7.4 (dd)~6.6 (t)~7.9 (dd)~3.6 (s)~5.9 (s, br)~12.3 (s, br, -COOH)
Methyl 2-(2-aminopyridin-3-yl)acetate ~7.5 (dd)~6.7 (t)~8.0 (dd)~3.7 (s)~6.0 (s, br)~3.65 (s, -OCH₃)
N-benzyl-2-(2-aminopyridin-3-yl)acetamide ~7.4 (dd)~6.6 (t)~7.9 (dd)~3.6 (s)~5.9 (s, br)~8.5 (t, -NH-), ~4.3 (d, -CH₂-Ph), 7.2-7.4 (m, Ar-H)

Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, DMSO-d₆)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₂- (ppm)C=O (ppm)Other Carbons (ppm)
This compound ~159~118~138~115~148~35~173-
Methyl 2-(2-aminopyridin-3-yl)acetate ~159~118~138~115~148~35~172~52 (-OCH₃)
N-benzyl-2-(2-aminopyridin-3-yl)acetamide ~159~118~138~115~148~36~171~43 (-CH₂-Ph), 127-139 (Ar-C)

Table 3: IR and Mass Spectrometry Data Comparison

CompoundIR (KBr, cm⁻¹)MS (ESI+) m/z
This compound 3400-3200 (N-H, O-H), ~1700 (C=O), ~1620 (N-H bend)153.06 [M+H]⁺
Methyl 2-(2-aminopyridin-3-yl)acetate 3450-3300 (N-H), ~1735 (C=O ester), ~1620 (N-H bend)167.08 [M+H]⁺
N-benzyl-2-(2-aminopyridin-3-yl)acetamide 3450-3300 (N-H), ~3300 (N-H amide), ~1650 (C=O amide I), ~1550 (N-H bend, amide II)242.13 [M+H]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Varian Scimitar FTS-2000 instrument.[2] Samples were prepared as potassium bromide (KBr) pellets.[2]

Mass Spectrometry (MS)

High-resolution mass spectra were acquired on a Thermo Scientific Q Exactive hybrid Quadrupole-Orbitrap mass spectrometer using positive mode electrospray ionization (ESI+).[3]

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Derivative (e.g., Esterification, Amidation) purification Purify Compound (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms Sample ir IR Spectroscopy (Identify Functional Groups, e.g., C=O) purification->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Sample data_analysis Analyze & Compare Spectra with Expected Data ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

References

Comparative Molecular Modeling of 2-(2-Aminopyridin-3-yl)acetic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of in silico molecular modeling studies on analogs of "2-(2-Aminopyridin-3-yl)acetic acid," a key scaffold in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific molecule's analogs, this guide draws upon research on the broader class of 2-aminopyridine derivatives. The data and protocols presented herein are intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile chemical framework.

Performance Comparison of 2-Aminopyridine Derivatives

The following tables summarize quantitative data from molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies on various 2-aminopyridine derivatives. These compounds have been investigated for their potential as inhibitors of various protein targets implicated in diseases such as cancer and bacterial infections.

Table 1: Molecular Docking Performance of 2-Aminopyridine Analogs Against Various Protein Targets
Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 2cS. aureus DNA gyrase B4URM-6.52Not specified[1]
Compound 2cB. subtilis DNA gyrase B2RHLNot specifiedNot specified[2]
AlpidemBZ₁ Receptor (model)2Z5X-8.00Not specified
AlpidemAcetylcholinesterase4BDT-9.60Not specified
Thiophene Derivative 7aCoagulation factor XI (F11)6TS4Higher than native ligandNot specified[3]
Thiophene Derivative 7bCoagulation factor XI (F11)6TS4Higher than native ligandNot specified[3]
Thiophene Derivative 7cCoagulation factor XI (F11)6TS4Higher than native ligandNot specified[3]
Thiophene Derivative 8Coagulation factor XI (F11)6TS4Higher than native ligandNot specified[3]
Table 2: Predicted ADME Properties of Selected 2-Aminopyridine Derivatives
Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five Violation
Alpidem403.94.3040
Compound 8453.53.8270
Compound 14467.54.1280

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are based on commonly employed techniques in molecular modeling studies of small molecule inhibitors.

Molecular Docking Protocol

Objective: To predict the binding conformation and estimate the binding affinity of 2-aminopyridine analogs to a target protein.

Methodology:

  • Ligand Preparation:

    • The 3D structures of the 2-aminopyridine analogs are sketched using a molecular builder (e.g., ChemBio3D Ultra).

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

    • For some software like MOE, the 3D structure of the active compound is optimized using a semi-empirical method like AM1.[4]

  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • The protein structure is converted to a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Docking Simulation:

    • Software: Molecular Operating Environment (MOE) or AutoDock Vina are commonly used.[1][3]

    • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • Docking Parameters (for MOE):

      • Placement: Triangle Matcher.[1]

      • Rescoring 1: London dG.[1]

    • The docking algorithm explores various conformations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The predicted binding poses and docking scores are analyzed.

    • Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and identified using software like Discovery Studio Visualizer.[3]

3D-QSAR (Quantitative Structure-Activity Relationship) Protocol

Objective: To develop a mathematical model that relates the 3D structural properties of 2-aminopyridine analogs to their biological activity.

Methodology:

  • Dataset Preparation:

    • A dataset of 2-aminopyridine derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.[2]

    • The dataset is typically divided into a training set (for model building) and a test set (for model validation).

  • Molecular Modeling and Alignment:

    • 3D structures of all compounds in the dataset are generated and optimized.

    • The molecules are aligned based on a common scaffold or by using a flexible alignment method.

  • Descriptor Calculation:

    • CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields are calculated around the aligned molecules.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • Model Generation and Validation:

    • Partial Least Squares (PLS) analysis is used to generate a linear equation that correlates the calculated descriptors with the biological activity.

    • The predictive power of the QSAR model is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[2]

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 Sketch 3D Structure L2 Energy Minimization L1->L2 D2 Run Docking Algorithm L2->D2 P1 Obtain PDB Structure P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 D1 Define Grid Box P3->D1 D1->D2 A1 Analyze Binding Poses D2->A1 A2 Identify Key Interactions A1->A2

Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.

3D-QSAR Modeling Workflow

QSAR_Workflow cluster_modeling Molecular Modeling cluster_descriptors Descriptor Calculation cluster_model_building Model Generation & Validation Data Dataset of Analogs with Biological Activity M1 Generate 3D Structures Data->M1 M2 Align Molecules M1->M2 C1 Calculate CoMFA/CoMSIA Fields M2->C1 B1 PLS Analysis C1->B1 B2 Statistical Validation (q², r²) B1->B2

Caption: A schematic outlining the process of developing a 3D-QSAR model.

References

Safety Operating Guide

Proper Disposal of 2-(2-Aminopyridin-3-yl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 2-(2-Aminopyridin-3-yl)acetic acid, a compound combining the chemical properties of aminopyridine and acetic acid. Due to its composition, it should be treated as a hazardous chemical, requiring careful handling and disposal to ensure personnel safety and environmental protection.[1][2][3]

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be familiar with the potential hazards and to take appropriate safety measures. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure.[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, Nitrile)To prevent skin contact and absorption.[1][3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1][3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[1]

Handling and Storage: Store the compound in a cool, dry, and well-ventilated area away from sources of ignition.[2] Keep containers tightly closed and clearly labeled.[2]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2][3] The contaminated absorbent material should then be collected and placed in a sealed, labeled container for disposal as hazardous waste.[2][3]

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1][3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][4] Never pour this chemical down the drain or dispose of it in regular trash. [2]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]

    • The label must clearly identify the contents as "Hazardous Waste" and list "this compound." Indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[2] Common disposal methods for similar compounds include controlled incineration.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation & Handling cluster_WasteCollection Waste Collection & Segregation cluster_LabelingStorage Labeling & Storage cluster_FinalDisposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated Container A->C B Handle in a Fume Hood B->C D Segregate from Incompatible Waste C->D E Label Container as 'Hazardous Waste' D->E F Store in a Secure, Ventilated Area E->F G Contact EHS for Pickup F->G H Licensed Waste Disposal G->H

References

Personal protective equipment for handling 2-(2-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(2-Aminopyridin-3-yl)acetic acid. Adherence to these protocols is essential to ensure a safe laboratory environment. The following procedures are based on the known hazards of similar pyridine-containing compounds and general laboratory safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye Protection Chemical Safety Goggles or Face ShieldANSI Z87.1 certified, tight-fitting goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects eyes from splashes and airborne particles of the chemical.[4][5][6]
Hand Protection Nitrile or Neoprene GlovesChemically resistant, disposable. Check for tears or holes before use.Provides a barrier against skin contact. Nitrile and neoprene are generally resistant to pyridine-based compounds.[4][5]
Body Protection Laboratory CoatLong-sleeved, knee-length, buttoned.Prevents contamination of personal clothing and protects the skin.[4][5][6]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a fume hood or when dust is generated. Use a respirator with an appropriate filter for organic vapors and particulates.Prevents inhalation of the compound, which may cause respiratory irritation.[1][7][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Experimental Workflow for Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area verify_safety Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep_area->verify_safety gather_ppe Gather Required PPE verify_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer conduct_exp Conduct Experiment weigh_transfer->conduct_exp decontaminate Decontaminate Work Area conduct_exp->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[8]

    • Ensure that a certified and operational chemical fume hood, emergency eyewash station, and safety shower are readily accessible.[6][8]

    • Gather all necessary PPE as specified in the table above.

  • Handling:

    • Before handling the compound, put on all required PPE.

    • Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood to control dust and potential vapors.[5][8]

    • Keep containers of the chemical tightly closed when not in use.[1][5]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

Waste Management Protocol

Waste TypeCollection ProcedureDisposal Method
Unused Compound Collect in a clearly labeled, sealed, and compatible waste container.Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Disposables (e.g., gloves, weighing paper) Collect in a designated, labeled, and sealed waste container.Dispose of as hazardous chemical waste.
Contaminated Glassware Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste. Then wash with soap and water.The cleaned glassware can be reused. The rinsate must be disposed of as hazardous waste.

Spill Management

  • Small Spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.[1][9]

By implementing these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when working with this compound. Always consult your institution's specific safety guidelines and the most current safety data sheets for related compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminopyridin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Aminopyridin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.